GNE 220
Description
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Properties
Molecular Formula |
C25H26N8 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
InChI Key |
HXIPOURWZRATPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C |
Origin of Product |
United States |
Foundational & Exploratory
GNE-220 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Its mechanism of action is centered on the disruption of a key signaling pathway that governs endothelial cell motility, a critical process in angiogenesis. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, a crucial downstream effector. This interruption leads to the stabilization of focal adhesions and impairs plasma membrane retraction, ultimately inhibiting endothelial cell migration and sprouting. This guide provides a comprehensive overview of the molecular mechanism of GNE-220, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.
Core Mechanism of Action: Inhibition of the MAP4K4-Moesin-Integrin Pathway
GNE-220 exerts its biological effects through the targeted inhibition of the serine/threonine kinase MAP4K4.[1][2] In the context of endothelial cell migration, MAP4K4 plays a pivotal role in the dynamic regulation of cell adhesion and motility.
The established signaling cascade is as follows:
-
MAP4K4 Activation: Upstream signals in migrating endothelial cells lead to the activation of MAP4K4.
-
Moesin Phosphorylation: Activated MAP4K4 directly phosphorylates moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins. This phosphorylation occurs at the C-terminus of moesin.
-
Integrin Inactivation: Phosphorylated moesin competes with talin for binding to the intracellular domain of β1-integrin. This competitive binding displaces talin from the integrin complex, leading to the inactivation of the integrin.
-
Focal Adhesion Disassembly and Membrane Retraction: The inactivation of integrins is a critical step for the disassembly of focal adhesions, which are essential for cell adhesion to the extracellular matrix. This process allows for the retraction of the plasma membrane, a necessary step in cell movement.
GNE-220, by selectively inhibiting the kinase activity of MAP4K4, prevents the initial phosphorylation of moesin. This leads to a cascade of downstream effects: moesin is no longer able to displace talin from β1-integrin, resulting in the stabilization of focal adhesions and an impairment of membrane retraction. Consequently, endothelial cell migration is inhibited.[1]
Quantitative Data
The inhibitory activity of GNE-220 against MAP4K4 and other kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK | 9 |
| DMPK | 476 |
| KHS1 | 1100 |
Table 1: Inhibitory activity of GNE-220 against a panel of kinases. Data from in vitro kinase assays.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of GNE-220.
In Vitro Kinase Assay
This assay is used to determine the inhibitory potency of GNE-220 against MAP4K4.
Materials:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.
-
Moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.
-
Kinase buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.
-
ATP.
-
GNE-220.
-
KinaseGlo luminescent kinase assay platform.
Procedure:
-
Prepare a reaction mixture containing 3 µg of purified His-tagged MAP4K4 kinase domain and 100 µM of moesin peptide or purified Myc-Flag-moesin in kinase buffer.
-
Add GNE-220 at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.
-
Incubate the reaction mixture for 45 minutes at room temperature.
-
Measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration.
Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay
This assay assesses the effect of GNE-220 on the ability of endothelial cells to form capillary-like sprouts.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Complete EGM-2 medium.
-
Fibrinogen.
-
Thrombin.
-
GNE-220.
-
Cytodex microcarrier beads.
Procedure:
-
Culture HUVECs in complete EGM-2 medium.
-
Coat Cytodex microcarrier beads with HUVECs.
-
Embed the HUVEC-coated beads in a fibrin gel matrix in a 96-well plate.
-
Add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells after the fibrin has clotted.
-
Incubate the plate for 24-48 hours to allow for sprout formation.
-
Fix the sprouts and visualize them using a microscope.
-
Quantify the extent of sprouting by measuring the number and length of the sprouts.
Immunofluorescence Staining for Phospho-ERM and Active-Integrin β1
This method is used to visualize the effect of GNE-220 on the phosphorylation of ERM proteins and the activation state of integrin β1 in HUVECs.
Materials:
-
HUVECs.
-
Complete EGM-2 medium.
-
Fibrin-coated coverslips or plates.
-
GNE-220.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-phospho-ERM (pERM) and anti-active-integrin β1 (active-INTβ1).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Seed HUVECs on fibrin-coated coverslips or in thin 100 µL fibrin clots.
-
Treat the cells with various concentrations of GNE-220 for a specified period.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with primary antibodies against pERM and active-INTβ1.
-
Wash the cells and incubate with the corresponding fluorophore-conjugated secondary antibodies and DAPI.
-
Mount the coverslips and visualize the staining using a fluorescence microscope.
-
Analyze the images to quantify the levels and localization of pERM and active-INTβ1.
Visualizations
Signaling Pathway of MAP4K4 in Endothelial Cell Motility
Caption: MAP4K4 signaling pathway in endothelial cell motility and its inhibition by GNE-220.
Experimental Workflow for GNE-220 Characterization
Caption: Experimental workflow for characterizing the inhibitory activity of GNE-220.
References
GNE 220 MAP4K4 inhibitor
An In-depth Technical Guide to the MAP4K4 Inhibitor GNE-220
This guide provides a comprehensive technical overview of GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It is intended for researchers, scientists, and drug development professionals interested in the biochemical properties, mechanism of action, and experimental evaluation of this compound.
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase belonging to the Sterile-20 (Ste20) family.[1] As an upstream integrator, MAP4K4 is implicated in a multitude of cellular processes and signaling pathways, including the c-Jun N-terminal kinase (JNK), Hippo, and mTOR pathways.[1][2] Its dysregulation is associated with various pathologies such as cancer, metabolic diseases, and cardiovascular disorders, making it an attractive target for therapeutic intervention.[2][3][4] MAP4K4 influences cell proliferation, migration, invasion, and inflammation.[3][5]
GNE-220 Compound Profile
GNE-220 is a small molecule inhibitor developed to selectively target the kinase activity of MAP4K4.[6] It serves as a critical tool for studying the biological functions of MAP4K4 and represents a potential lead compound for therapeutic development. A noted characteristic of GNE-220 is its high brain penetration, a property that may require optimization depending on the desired therapeutic application.[3]
Table 1: Physicochemical Properties of GNE-220
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Chemical Formula | C₂₅H₂₆N₈ | C₂₅H₂₇ClN₈ | [6][7] |
| Molecular Weight | 438.53 g/mol | 474.99 g/mol | [6][7] |
| CAS Number | 1199590-75-4 | 2448286-21-1 | [6][7] |
Quantitative Data: Kinase Selectivity Profile
GNE-220 is a potent inhibitor of MAP4K4 with an IC₅₀ value in the low nanomolar range.[8][9] Its selectivity has been profiled against other kinases, revealing high selectivity for MAP4K4 and the closely related MAP4K6 (MINK).[6][7]
Table 2: In Vitro Kinase Inhibition Profile of GNE-220
| Target Kinase | Alternative Name | IC₅₀ | Reference(s) |
| MAP4K4 | HGK | 7 nM | [6][7][8] |
| MAP4K6 | MINK | 9 nM | [6][7][8] |
| DMPK | 476 nM | [6][7][8] | |
| MAP4K5 | KHS1 | 1.1 µM | [6][7][8] |
Mechanism of Action
GNE-220 exerts its biological effects by directly inhibiting the catalytic activity of MAP4K4. This inhibition leads to distinct phenotypic changes in endothelial cells, primarily affecting cell motility and adhesion. The mechanism involves the modulation of cytoskeletal dynamics through the regulation of integrin-associated proteins.[3]
Key mechanistic actions include:
-
Inhibition of ERM Phosphorylation : GNE-220 reduces the phosphorylation of Ezrin, Radixin, and Moesin (ERM) proteins, which are critical linkers between the plasma membrane and the actin cytoskeleton.[3][6] This leads to a dose-dependent reduction in pERM-positive retraction fibers.[6][7][8]
-
Regulation of Integrin Activity : The inhibitor prevents the MAP4K4-dependent replacement of talin by phosphorylated moesin at the β1 integrin tail.[3]
-
Modulation of Focal Adhesions : Treatment with GNE-220 results in a dose-dependent increase in the number of active β1 integrin-positive long focal adhesions.[6][7][8]
-
Anti-Angiogenic Effects : By altering endothelial cell morphology and motility, GNE-220 has been shown to target pathological angiogenesis.[3]
MAP4K4 Signaling Pathways
MAP4K4 is a central node in several key signaling cascades that regulate cellular responses to external stimuli.[4] It integrates signals that influence inflammation, cell stress, and growth.[2]
Experimental Protocols
Detailed protocols are essential for the accurate evaluation of kinase inhibitors. The following are methodologies for key biochemical and cell-based assays used in the characterization of GNE-220.
Biochemical Kinase Assay Protocol
This assay quantifies the direct inhibitory effect of GNE-220 on MAP4K4 kinase activity.
Reagents and Materials:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.[6]
-
Moesin peptide substrate: LGRDKYKTLRQIRQ (100 µM).[6]
-
Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[6]
-
ATP solution (3 µM).[6]
-
GNE-220 at desired concentrations.
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of GNE-220 in the assay buffer.
-
In a suitable microplate, add 3 µg of the purified MAP4K4 enzyme to each well.
-
Add the GNE-220 dilutions (or vehicle control) to the wells.
-
Add the moesin peptide substrate to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 3 µM ATP to each well.
-
Incubate the reaction mixture for 45 minutes at room temperature.[6]
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
HUVEC Sprouting Assay Protocol
This cell-based assay assesses the effect of GNE-220 on angiogenesis by measuring the sprouting of human umbilical vein endothelial cells (HUVECs).
Reagents and Materials:
-
HUVECs.
-
Complete EGM-2 medium.[6]
-
Cytodex microcarrier beads.
-
Fibrinogen solution.
-
Thrombin solution.
-
GNE-220 stock solution.
-
96-well plates.
-
Fluorescence microscope.
Procedure:
-
Cell Culture : Culture HUVECs in complete EGM-2 medium.[7]
-
Bead Coating : Coat Cytodex beads with HUVECs by incubating them together in suspension until cells are attached.
-
Fibrin Gel Preparation : Prepare a fibrinogen solution.
-
Embedding Beads : Resuspend the HUVEC-coated beads in the fibrinogen solution. Add this suspension to the wells of a 96-well plate.
-
Clotting : Add thrombin to each well to induce fibrin clotting, embedding the beads within the fibrin gel.
-
Inhibitor Treatment : After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1 nM to 10,000 nM) or vehicle control to each well.[8][9]
-
Incubation : Incubate the plate for 24-48 hours to allow for endothelial sprouting from the beads.
-
Imaging and Analysis : Fix and stain the cells (e.g., with a fluorescent phalloidin conjugate to visualize actin). Image the sprouts using a microscope.
-
Quantification : Quantify the extent of sprouting by measuring parameters such as the number of sprouts per bead, average sprout length, or total sprout area. Compare the results from GNE-220-treated wells to the vehicle control.
Summary
GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, a key regulator of multiple signaling pathways. Its ability to modulate endothelial cell behavior through the inhibition of ERM phosphorylation and regulation of integrin-mediated focal adhesions makes it a valuable tool for studying MAP4K4 biology, particularly in the context of angiogenesis. The detailed biochemical and cellular assay protocols provided herein offer a robust framework for the continued investigation and characterization of GNE-220 and other MAP4K4 inhibitors.
References
- 1. d-nb.info [d-nb.info]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
GNE-220 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] As a member of the Ste20-like kinase family, MAP4K4 is a critical node in various signaling pathways that regulate a wide array of cellular processes, including cell migration, proliferation, and inflammation. Due to its involvement in pathological angiogenesis and other disease states, MAP4K4 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of GNE-220 hydrochloride, including its mechanism of action, biochemical and cellular activity, and its utility as a research tool in preclinical studies.
Chemical and Physical Properties
GNE-220 is available as a hydrochloride salt, which typically offers enhanced water solubility and stability compared to its freebase form.
| Property | Value |
| Chemical Formula | C₂₅H₂₇ClN₈ |
| Molecular Weight | 474.99 g/mol |
| CAS Number | 2448286-21-1 |
Mechanism of Action and Signaling Pathway
GNE-220 hydrochloride exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. MAP4K4 is an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. By inhibiting MAP4K4, GNE-220 can modulate the activity of downstream effectors involved in various cellular functions.
Figure 1: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220 HCl.
Biochemical and Cellular Activity
GNE-220 is a potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been assessed against a panel of other kinases, demonstrating a high degree of specificity for MAP4K4.
In Vitro Kinase Inhibition
| Kinase Target | IC50 |
| MAP4K4 | 7 nM[1][2][3] |
| MINK (MAP4K6) | 9 nM[4] |
| DMPK | 476 nM[3][4] |
| KHS1 (MAP4K5) | 1.1 µM[3][4] |
Cellular Activity
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that GNE-220 hydrochloride alters cellular morphology and function. Specifically, treatment with GNE-220 has been shown to:
-
Reduce pERM+ retraction fibers in a dose-dependent manner.[3][4]
-
Increase the number of active-INTβ1+ long focal adhesions (FAs) in a dose-dependent manner.[3][4]
These findings suggest a role for MAP4K4 in regulating endothelial cell motility and adhesion, key processes in angiogenesis.
In Vivo Efficacy in a Model of Retinal Angiogenesis
While specific in vivo pharmacokinetic and efficacy data for GNE-220 hydrochloride are not extensively published, a closely related and potent MAP4K4 inhibitor, GNE-495 , has been evaluated in a mouse model of retinal angiogenesis.[5][6][7] Given the structural and functional similarities, the data for GNE-495 provides valuable insight into the potential in vivo effects of potent MAP4K4 inhibitors like GNE-220.
In this model, intraperitoneal (IP) injection of GNE-495 into newborn mice resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[5] These phenotypes were consistent with those observed in inducible Map4k4 knockout mice, confirming the in vivo activity of GNE-495 is mediated through MAP4K4 inhibition.[5]
Pharmacokinetics of GNE-495
Pharmacokinetic studies of GNE-495 were conducted in mice, rats, and dogs, demonstrating good oral bioavailability and exposure in peripheral tissues with minimal brain penetration.[5]
| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Mouse | 2 | IV | 1.5 | - | 1850 | - |
| 10 | PO | 1.8 | 2100 | 8300 | 90 | |
| Rat | 2 | IV | 2.1 | - | 1960 | - |
| 10 | PO | 2.5 | 1500 | 7600 | 78 | |
| Dog | 1 | IV | 2.8 | - | 1200 | - |
| 5 | PO | 3.5 | 800 | 4500 | 75 |
Experimental Protocols
Kinase Activity Assay
A common method to determine the potency of MAP4K4 inhibitors is a biochemical kinase assay.
Figure 2: General workflow for a biochemical kinase assay to determine inhibitor potency.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: A purified, active recombinant MAP4K4 enzyme is used. GNE-220 hydrochloride is serially diluted to a range of concentrations.
-
Reaction: The enzyme and inhibitor are pre-incubated together in a buffer solution. The kinase reaction is initiated by the addition of a substrate (e.g., a peptide or protein) and ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced, corresponding to kinase activity.
-
Data Analysis: The signal is measured, and the percentage of kinase inhibition at each GNE-220 concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.
HUVEC Sprouting Assay
This assay is used to assess the effect of GNE-220 on in vitro angiogenesis.
Protocol Outline:
-
Spheroid Formation: HUVECs are cultured in hanging drops to form spheroids.
-
Embedding: The spheroids are embedded in a collagen or fibrin gel matrix.
-
Treatment: The gel is overlaid with media containing different concentrations of GNE-220 hydrochloride or a vehicle control. Pro-angiogenic factors like VEGF can be added to stimulate sprouting.
-
Incubation: The plate is incubated to allow for sprout formation.
-
Analysis: The extent of sprouting from the spheroids is visualized by microscopy and quantified by measuring the number and length of the sprouts.
In Vivo Retinal Angiogenesis Model (as performed with GNE-495)
Protocol Outline:
-
Animal Model: Newborn mice (e.g., C57BL/6) are used.
-
Dosing: Pups are treated with daily intraperitoneal (IP) injections of GNE-495 or vehicle control.
-
Tissue Collection and Staining: At a specific time point (e.g., postnatal day 7), the mice are euthanized, and their eyes are enucleated. The retinas are dissected and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the vasculature.
-
Imaging and Quantification: The retinal vasculature is imaged by confocal microscopy, and various parameters, such as vascular outgrowth, vessel density, and branching, are quantified using image analysis software.
Conclusion and Future Directions
GNE-220 hydrochloride is a valuable research tool for investigating the biological roles of MAP4K4. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies to dissect the involvement of MAP4K4 in various physiological and pathological processes. The demonstrated efficacy of the closely related compound, GNE-495, in a model of pathological angiogenesis highlights the therapeutic potential of targeting this kinase. Further studies are warranted to fully elucidate the pharmacokinetic properties, in vivo efficacy, and safety profile of GNE-220 hydrochloride in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GNE-220 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] This technical guide provides an in-depth overview of the GNE-220 signaling pathway, its mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of molecular biology, pharmacology, and drug development in their investigation of MAP4K4-related cellular processes and the therapeutic potential of its inhibition.
GNE-220: Mechanism of Action and Specificity
GNE-220 exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. As a member of the Sterile-20 (STE20) family of serine/threonine kinases, MAP4K4 is a key upstream regulator of multiple signaling cascades that control a diverse range of cellular functions, including cell migration, proliferation, and inflammation.
Quantitative Inhibitory Activity
The inhibitory potency of GNE-220 against MAP4K4 and other related kinases has been quantified, demonstrating its high selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data compiled from multiple sources.[1][2][3][4]
The GNE-220-Targeted Signaling Pathway
GNE-220, by inhibiting MAP4K4, modulates a complex network of intracellular signaling pathways. The following diagram illustrates the central role of MAP4K4 and the downstream consequences of its inhibition by GNE-220.
Caption: GNE-220 inhibits MAP4K4, modulating downstream effectors involved in key cellular processes.
Experimental Protocols
In Vitro Kinase Assay for GNE-220
This protocol outlines a method to determine the inhibitory activity of GNE-220 on MAP4K4 using a peptide substrate.
Materials:
-
Recombinant human MAP4K4 (active)
-
MAP4K4 peptide substrate (e.g., a specific peptide sequence recognized by MAP4K4)
-
GNE-220
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of GNE-220 in kinase assay buffer.
-
In a multi-well plate, add the kinase assay buffer, the MAP4K4 enzyme, and the GNE-220 dilutions.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value of GNE-220 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
HUVEC Spheroid Sprouting Assay
This assay is used to assess the effect of GNE-220 on angiogenesis in a 3D cell culture model.[2][4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
GNE-220
-
96-well culture plates
Procedure:
-
Spheroid Formation:
-
Harvest HUVECs and resuspend them in EGM-2 containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish and invert the lid over a dish containing PBS to create hanging drops.
-
Incubate for 18-24 hours to allow spheroid formation.
-
-
Embedding Spheroids in Fibrin Gel:
-
Prepare a fibrinogen solution in EGM-2.
-
Gently harvest the spheroids and resuspend them in the fibrinogen solution.
-
Add thrombin to the spheroid-fibrinogen suspension and quickly pipette 100 µL into each well of a 96-well plate.
-
Allow the fibrin gel to polymerize at 37°C for 30 minutes.
-
-
Treatment and Analysis:
-
Add EGM-2 containing various concentrations of GNE-220 to the top of the fibrin gel.
-
Incubate for 24-48 hours.
-
Capture images of the spheroids using a microscope.
-
Quantify the extent of sprouting by measuring the cumulative length of all sprouts originating from each spheroid.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of GNE-220.
Caption: A generalized workflow for the preclinical and potential clinical development of a MAP4K4 inhibitor like GNE-220.
Conclusion
GNE-220 is a valuable research tool for elucidating the complex roles of MAP4K4 in health and disease. Its high potency and selectivity make it a suitable probe for investigating the MAP4K4 signaling network. The experimental protocols provided herein offer a foundation for researchers to study the effects of GNE-220 in various in vitro systems. Further research into the in vivo efficacy and safety of GNE-220 and other MAP4K4 inhibitors is warranted to explore their full therapeutic potential. As of the latest available information, GNE-220 is a preclinical compound, and no clinical trial data has been publicly disclosed.
References
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. First-in-Human, Single- and Multiple-Ascending-Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
GNE-220: A Technical Guide to its Target Kinases and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase inhibitor GNE-220, focusing on its target profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Target Kinase Profile of GNE-220
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It also exhibits inhibitory activity against several other kinases, albeit at lower potencies. The inhibitory activities of GNE-220 against its primary and secondary kinase targets are summarized in the table below.
| Target Kinase | Alternative Name | IC50 |
| MAP4K4 | NIK, HGK | 7 nM |
| MAP4K5 | KHS1, GCKR | 9 nM[1][2][3] |
| DMPK | DM1PK | 476 nM[1][3] |
| MAP4K6 | MINK1 | 1.1 µM[1][2][3] |
Signaling Pathways Modulated by GNE-220
The primary target of GNE-220, MAP4K4, is a member of the Sterile-20 (STE20) family of serine/threonine kinases and acts as an upstream regulator of several key signaling cascades.[4][5][6] By inhibiting MAP4K4 and its secondary targets, GNE-220 can influence a variety of cellular processes, including inflammation, cell migration, and proliferation.
MAP4K4 Signaling
MAP4K4 is implicated in multiple signaling pathways, including the c-Jun N-terminal kinase (JNK), Hippo, and nuclear factor-kappa B (NF-κB) pathways.[1][2][4] It can be activated by various stimuli, including inflammatory cytokines like TNFα.[1]
Secondary Target Signaling Pathways
GNE-220 also inhibits MAP4K5, DMPK, and MAP4K6, which are involved in distinct signaling cascades.
-
MAP4K5 (KHS1): Similar to MAP4K4, MAP4K5 is involved in the JNK signaling pathway and is implicated in cellular stress responses.[7][8]
-
DMPK: Myotonic Dystrophy Protein Kinase is involved in the regulation of myogenesis and has been linked to the p53 signaling pathway, inducing anoikis (a form of programmed cell death).[3][9][10]
-
MAP4K6 (MINK1): This kinase also acts as an upstream regulator of the JNK signaling pathway and is involved in neuronal stress signaling.[11][12][13]
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity of GNE-220.
Kinase Inhibition Assay
This protocol outlines a biochemical assay to determine the in vitro potency of GNE-220 against its target kinases.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of GNE-220.
Materials:
-
Recombinant human MAP4K4, MAP4K5, DMPK, and MAP4K6
-
GNE-220
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (specific for each kinase)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of GNE-220 in DMSO, and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted GNE-220 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in Assay Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Assay Buffer to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each GNE-220 concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
HUVEC Sprouting Assay
This cell-based assay is used to evaluate the effect of GNE-220 on angiogenesis in a 3D culture model. GNE-220 has been shown to alter the sprout morphology of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]
Objective: To assess the anti-angiogenic potential of GNE-220 by observing its effect on HUVEC spheroid sprouting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
GNE-220
-
96-well culture plates
-
Fluorescence microscope
Procedure:
-
Spheroid Formation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in EGM-2 containing 20% methylcellulose to a concentration of 2.5 x 10^4 cells/mL.
-
Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish and incubating them in a hanging drop culture for 24 hours.
-
-
Embedding Spheroids in Fibrin Gel:
-
Prepare a fibrinogen solution (2.5 mg/mL in EGM-2).
-
Gently harvest the HUVEC spheroids and resuspend them in the fibrinogen solution.
-
Add thrombin (0.5 U/mL final concentration) to the spheroid-fibrinogen suspension and quickly dispense 100 µL into each well of a 96-well plate.
-
Allow the fibrin gel to polymerize at 37°C for 30 minutes.
-
-
Treatment and Incubation:
-
Prepare various concentrations of GNE-220 in EGM-2.
-
After polymerization, add 100 µL of the GNE-220 containing medium or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Imaging and Analysis:
-
After the incubation period, fix and permeabilize the cells.
-
Stain the F-actin cytoskeleton with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the extent of sprouting by measuring parameters such as the number of sprouts per spheroid, the cumulative sprout length, and the area covered by the sprouts using image analysis software.
-
Conclusion
GNE-220 is a valuable research tool for investigating the roles of MAP4K4 and related kinases in various cellular processes. Its high potency and well-characterized in vitro activity make it a suitable probe for dissecting the complex signaling networks regulated by these kinases. The experimental protocols provided in this guide offer a starting point for researchers aiming to further explore the biological effects of GNE-220.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. genecards.org [genecards.org]
- 8. MAP4K5 - Wikipedia [en.wikipedia.org]
- 9. DMPK is a New Candidate Mediator of Tumor Suppressor p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1—A Many-Sided Element of Cell Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 13. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-220 in Cancer Research: A Technical Guide to a Novel MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in various cellular processes, including those dysregulated in cancer. While extensive research on GNE-220 in oncology is still emerging, this technical guide synthesizes the available preclinical data, outlines its mechanism of action, and provides detailed experimental protocols. Due to the limited public data on GNE-220 in direct cancer models, this document also incorporates findings from the closely related and more extensively studied MAP4K4 inhibitor, GNE-495, to provide a comprehensive overview of the therapeutic potential of targeting MAP4K4 in cancer. This guide aims to serve as a valuable resource for researchers investigating the role of MAP4K4 in tumorigenesis and the potential of GNE-220 as a novel anti-cancer agent.
Introduction to GNE-220 and MAP4K4 in Cancer
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a member of the Ste20 family of kinases.[1] It functions as an upstream regulator of several signaling pathways, including the c-Jun N-terminal Kinase (JNK) pathway, and has been shown to play a role in cell migration, invasion, and proliferation.[2][3] Dysregulation of MAP4K4 signaling has been linked to the progression of various cancers, making it an attractive target for therapeutic intervention.[2][4]
GNE-220 is a potent and selective inhibitor of MAP4K4.[5] Its hydrochloride salt is also available for research purposes.[6] While initial studies with GNE-220 have focused on its role in regulating endothelial cell motility and angiogenesis, its potential as a direct anti-cancer agent is an area of growing interest.[7][8]
Physicochemical Properties of GNE-220
A clear understanding of the physicochemical properties of a compound is crucial for its application in research and development.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₆N₈ | [8] |
| Molecular Weight | 438.53 g/mol | [8] |
| CAS Number | 1199590-75-4 | [8] |
| GNE-220 Hydrochloride CAS | 2448286-21-1 | [9] |
Mechanism of Action and Signaling Pathways
GNE-220 exerts its biological effects through the potent and selective inhibition of MAP4K4. The primary mechanism involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Kinase Selectivity
GNE-220 demonstrates high selectivity for MAP4K4. However, it also exhibits inhibitory activity against a few other kinases at higher concentrations.
| Kinase Target | IC₅₀ | Reference |
| MAP4K4 | 7 nM | [5] |
| MINK (MAP4K6) | 9 nM | [5] |
| DMPK | 476 nM | [5] |
| KHS1 (MAP4K5) | 1.1 µM | [5] |
Downstream Signaling Pathways
The inhibition of MAP4K4 by GNE-220 is expected to modulate several downstream signaling pathways implicated in cancer progression. Based on studies with GNE-220 and the related inhibitor GNE-495, the following pathways are of key interest.
-
MAP4K4-JNK Signaling Axis: MAP4K4 is a known activator of the JNK pathway. Inhibition of MAP4K4 is therefore predicted to reduce the phosphorylation of JNK and its downstream targets, such as c-Jun, which are involved in cell proliferation and survival.[3][10]
-
MAP4K4-MLK3 Signaling in Pancreatic Cancer: Research on GNE-495 has elucidated a critical role for the MAP4K4-MLK3 signaling axis in promoting pancreatic cancer cell proliferation and migration.[11][12] MAP4K4 directly phosphorylates and activates Mixed Lineage Kinase 3 (MLK3), and inhibition of MAP4K4 with GNE-495 has been shown to reduce tumor growth in preclinical models of pancreatic cancer.[11][12]
Figure 1: Simplified signaling pathway of MAP4K4 and the inhibitory action of GNE-220.
Preclinical Data on GNE-220 and Related Compounds in Cancer Research
While direct studies of GNE-220 in cancer models are limited, its effects on endothelial cells, which are crucial for tumor angiogenesis, have been documented. Furthermore, the anti-cancer effects of the related MAP4K4 inhibitor, GNE-495, provide strong rationale for investigating GNE-220 in similar contexts.
Effects of GNE-220 on Endothelial Cells and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] GNE-220 has been shown to impact endothelial cell behavior, suggesting a potential role in modulating angiogenesis.[7]
-
Alters Human Umbilical Vein Endothelial Cell (HUVEC) Sprout Morphology: GNE-220 treatment leads to changes in the formation of vascular-like structures by HUVECs in vitro.[5]
-
Reduces pERM+ Retraction Fibers: It dose-dependently decreases the presence of phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers, which are involved in cell motility.[5]
-
Increases Active INTβ1+ Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active integrin β1-positive long focal adhesions.[5]
These findings suggest that GNE-220 can modulate the cellular machinery involved in endothelial cell migration and adhesion, key steps in angiogenesis.
Anti-Cancer Activity of GNE-495 (a related MAP4K4 Inhibitor)
GNE-495 is another potent and selective MAP4K4 inhibitor from the same "GNE" series and has been more extensively studied in cancer models. These findings provide a strong rationale for the investigation of GNE-220 in similar cancer types.
| Cancer Type | Key Findings with GNE-495 | Reference |
| Pancreatic Cancer | Inhibits pancreatic cancer cell growth, migration, and colony formation. Reduces tumor burden and extends survival in a KPC mouse model. | [11][12] |
| Breast Cancer | Decreases proliferation and migration of luminal-subtype breast cancer cells. | [11] |
These studies with GNE-495 highlight the potential for MAP4K4 inhibitors like GNE-220 to have direct anti-tumor effects in addition to their anti-angiogenic properties.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following are protocols relevant to the study of GNE-220 and MAP4K4 inhibition.
In Vitro Kinase Assay for MAP4K4 Inhibition
This protocol is adapted from the methods used to characterize MAP4K4 inhibitors.[5]
Objective: To determine the in vitro inhibitory activity of GNE-220 against MAP4K4.
Materials:
-
Recombinant His-tagged MAP4K4 kinase domain (activated)
-
Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ) or full-length Myc-Flag-moesin
-
GNE-220 (dissolved in DMSO)
-
Kinase buffer (50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of GNE-220 in DMSO.
-
In a white 96-well plate, add the MAP4K4 enzyme, the moesin substrate, and the GNE-220 dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 3 µM).
-
Incubate the reaction mixture at room temperature for 45 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each GNE-220 concentration and determine the IC₅₀ value.
HUVEC Sprouting Assay
This protocol is used to assess the effect of GNE-220 on in vitro angiogenesis.[5][14]
Objective: To evaluate the impact of GNE-220 on the sprouting of human umbilical vein endothelial cells.
Materials:
-
HUVECs
-
Complete EGM-2 medium
-
Cytodex beads
-
Fibrinogen solution
-
Thrombin solution
-
GNE-220 (dissolved in DMSO)
-
24-well plates
Procedure:
-
Coat Cytodex beads with HUVECs.
-
Prepare a fibrinogen solution containing the HUVEC-coated beads.
-
Add thrombin to the fibrinogen solution to initiate clotting, embedding the beads in a fibrin gel in a 24-well plate.
-
After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) or DMSO as a control.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Visualize and quantify the endothelial sprouts emanating from the beads using a microscope.
Figure 2: Workflow for the HUVEC sprouting assay to assess anti-angiogenic effects.
In Vivo Pancreatic Cancer Xenograft Model (adapted from GNE-495 studies)
This protocol is based on studies with GNE-495 and can be adapted for GNE-220 to evaluate its in vivo anti-tumor efficacy.[11][15]
Objective: To determine the effect of GNE-220 on tumor growth in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cell line (e.g., AsPC-1)
-
RPMI medium
-
GNE-220 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., ~6 mm mean diameter), randomize the mice into treatment and control groups.
-
Administer GNE-220 or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Future Directions and Conclusion
GNE-220 is a promising MAP4K4 inhibitor with demonstrated effects on endothelial cell biology, suggesting its potential as an anti-angiogenic agent. While direct evidence of its efficacy in cancer models is currently limited, the significant anti-tumor activity of the related compound GNE-495 in pancreatic and breast cancer models provides a strong impetus for further investigation of GNE-220 in oncology.
Future research should focus on:
-
Evaluating the anti-proliferative and anti-invasive effects of GNE-220 in a panel of cancer cell lines from various tumor types.
-
Conducting in vivo studies to assess the efficacy of GNE-220 in relevant cancer models, both as a monotherapy and in combination with other anti-cancer agents.
-
Elucidating the detailed molecular mechanisms by which GNE-220 exerts its anti-tumor effects.
-
Investigating potential biomarkers to identify patient populations most likely to respond to MAP4K4 inhibition.
References
- 1. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 3. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 13. Targeting Angiogenesis in Cancer Therapy: Moving Beyond Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV‐134 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220: An In-Depth Technical Guide on its Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and inflammation. Due to its involvement in pathological conditions such as cancer and angiogenesis, MAP4K4 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the known cellular effects of GNE-220, including detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development efforts.
Core Cellular Effects of GNE-220
GNE-220 primarily exerts its cellular effects through the inhibition of MAP4K4. The most well-documented effects are observed in endothelial cells, where it plays a significant role in modulating cell morphology and motility.
Effects on Endothelial Cell Morphology and Motility
In Human Umbilical Vein Endothelial Cells (HUVECs), GNE-220 has been shown to induce distinct morphological changes. Treatment with GNE-220 leads to a dose-dependent reduction in phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers. Concurrently, it promotes an increase in the number of active β1-integrin-positive long focal adhesions. These changes collectively alter HUVEC sprout morphology, a key process in angiogenesis.
Table 1: Quantitative Effects of GNE-220 on HUVEC Morphology
| Parameter | Effect of GNE-220 Treatment | Quantitative Change |
| pERM+ Retraction Fibers | Reduction | Dose-dependent decrease |
| Active-INTβ1+ Focal Adhesions | Increase | Dose-dependent increase |
| HUVEC Sprout Morphology | Alteration | Visible changes in sprout formation |
Signaling Pathways Modulated by GNE-220
The cellular effects of GNE-220 are a direct consequence of its inhibitory action on MAP4K4 and its downstream signaling pathways.
MAP4K4-Mediated Signaling
MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting MAP4K4, GNE-220 is predicted to attenuate JNK activation and its subsequent effects on gene expression and cellular processes. Furthermore, MAP4K4 is involved in the regulation of the cytoskeleton through its interaction with and phosphorylation of proteins such as those of the Ezrin/Radixin/Moesin (ERM) family. The observed effects of GNE-220 on pERM levels and focal adhesions are consistent with the inhibition of this pathway. There is also emerging evidence suggesting a role for MAP4K4 in the Hippo signaling pathway, which controls organ size and cell proliferation.
Caption: GNE-220 inhibits MAP4K4, impacting downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular effects of GNE-220.
HUVEC Sprouting Assay
This assay is used to evaluate the effect of GNE-220 on the formation of capillary-like structures by endothelial cells in a three-dimensional matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fibrinogen solution
-
Thrombin solution
-
GNE-220 (dissolved in DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HUVECs in EGM-2 medium in a 96-well plate.
-
Spheroid Formation: Culture the cells to form spheroids. This can be achieved by the hanging drop method or by using ultra-low attachment plates.
-
Matrix Preparation: Prepare a fibrin gel by mixing fibrinogen and thrombin solutions.
-
Spheroid Embedding: Gently embed the HUVEC spheroids into the fibrin gel in the 96-well plate.
-
Treatment: Add EGM-2 medium containing various concentrations of GNE-220 or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Analysis: Visualize and quantify the sprout formation from the spheroids using a microscope. Measure parameters such as the number of sprouts per spheroid and the cumulative sprout length.
Caption: Workflow for the HUVEC sprouting assay to assess GNE-220 effects.
Western Blot for Phospho-ERM
This protocol details the detection of phosphorylated ERM proteins in cell lysates following GNE-220 treatment.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
GNE-220
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-ERM
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of GNE-220 or vehicle control for the specified duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERM overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Focal Adhesions
This method allows for the visualization and quantification of focal adhesions in cells treated with GNE-220.
Materials:
-
Cells grown on coverslips
-
GNE-220
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against a focal adhesion marker (e.g., Vinculin or Paxillin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with GNE-220 or vehicle control.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the focal adhesion marker for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the focal adhesions using a fluorescence microscope. Quantify parameters such as the number, size, and area of focal adhesions per cell using image analysis software (e.g., ImageJ).
Effects on Cell Proliferation, Apoptosis, and Cell Cycle
While the effects of GNE-220 on endothelial cell morphology are established, its impact on more fundamental cellular processes such as proliferation, apoptosis, and cell cycle in various cell types, particularly cancer cells, is an area of active investigation. Based on the known functions of MAP4K4, it is hypothesized that GNE-220 may inhibit cell proliferation and induce apoptosis in cancer cells where MAP4K4 is overexpressed or plays a pro-survival role.
Table 2: Predicted Effects of GNE-220 on Cancer Cell Processes
| Cellular Process | Predicted Effect of GNE-220 | Rationale |
| Cell Proliferation | Inhibition | MAP4K4 is implicated in pro-proliferative signaling pathways. |
| Apoptosis | Induction | Inhibition of pro-survival signals mediated by MAP4K4. |
| Cell Cycle | Arrest | Disruption of cell cycle progression due to inhibition of MAP4K4-dependent signaling. |
Note: The specific effects of GNE-220 on these processes and the relevant IC50 values in different cancer cell lines require further experimental validation.
Conclusion
GNE-220 is a valuable research tool for investigating the cellular functions of MAP4K4. Its demonstrated effects on endothelial cell morphology and motility highlight its potential as a modulator of angiogenesis. Further studies are warranted to fully elucidate its impact on cell proliferation, apoptosis, and cell cycle in various disease contexts, particularly in cancer. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted cellular effects of this potent MAP4K4 inhibitor.
GNE-220: A Potent and Selective MAP4K4 Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of GNE-220, with a focus on its role in modulating endothelial cell behavior. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts in the field of angiogenesis.
Core Properties of GNE-220
GNE-220 is a synthetic small molecule that has been characterized for its inhibitory activity against MAP4K4. Its chemical and physical properties are summarized below. The hydrochloride salt of GNE-220 is often used to improve water solubility and stability.[1]
| Property | Value | Reference |
| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene | MedChemExpress |
| Molecular Formula | C25H26N8 (Free Base) C25H27ClN8 (HCl Salt) | [2] MedChemExpress |
| Molecular Weight | 438.53 g/mol (Free Base) 474.99 g/mol (HCl Salt) | [2] MedChemExpress |
| CAS Number | 1199590-75-4 (Free Base) 2448286-21-1 (HCl Salt) | [2] MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Purity | >98% | [3] |
| Solubility (HCl Salt) | DMSO: 5.4 mg/mL (11.37 mM) H2O: 5 mg/mL (10.53 mM) PBS: 11.11 mg/mL (23.39 mM) | [3][4] |
Biological Activity and Mechanism of Action
GNE-220 is a highly potent and selective inhibitor of MAP4K4, with a reported IC50 of 7 nM.[1][2] Its inhibitory activity extends to a few other kinases, though with significantly lower potency in some cases.
| Target Kinase | IC50 | Reference |
| MAP4K4 | 7 nM | [1][2] |
| MINK (MAP4K6) | 9 nM | [1][2] |
| DMPK | 476 nM | [1][2] |
| KHS1 (MAP4K5) | 1.1 µM | [1][2] |
The MAP4K4 Signaling Pathway in Endothelial Cells
GNE-220 exerts its biological effects by inhibiting the kinase activity of MAP4K4, which plays a crucial role in regulating endothelial cell migration and angiogenesis.[5][6] The primary mechanism involves the modulation of the interaction between integrins and the actin cytoskeleton.
In migrating endothelial cells, MAP4K4 phosphorylates the FERM (4.1 protein, Ezrin, Radixin, Moesin) domain-containing protein, moesin.[5][6][7] This phosphorylation event is a key step in the disassembly of focal adhesions, which are critical for cell motility. Phosphorylated moesin competes with talin for binding to the intracellular domain of β1-integrin.[5][6] The displacement of talin from β1-integrin leads to the inactivation of the integrin and subsequent disassembly of the focal adhesion, allowing for the retraction of the cell's trailing edge during migration.[5][6]
By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, which in turn stabilizes the talin-β1-integrin interaction and inhibits focal adhesion disassembly.[8] This leads to a reduction in endothelial cell motility and impairs the process of angiogenesis.[5][6] GNE-220 has been shown to reduce phosphorylated ERM (ezrin, radixin, moesin) positive retraction fibers in a dose-dependent manner.[1][2]
Upstream activators of MAP4K4 signaling in this context can include inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), which is known to activate the JNK signaling pathway, of which MAP4K4 is a component.[9][10]
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of GNE-220.
In Vitro MAP4K4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of GNE-220 against MAP4K4.[11]
Materials:
-
MAP4K4 enzyme (e.g., Invitrogen)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
GNE-220
-
DMSO
-
384-well plate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNE-220 in DMSO. Then, dilute the compound solutions in 1X Kinase Buffer A to achieve a 4x final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution of MAP4K4 and Eu-anti-Tag Antibody in 1X Kinase Buffer A at 4x the final desired concentrations.
-
Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4x the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the 4x GNE-220 dilution to the wells of the 384-well plate.
-
Add 5 µL of the 4x kinase/antibody mixture to each well.
-
Add 5 µL of the 4x tracer solution to each well.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the GNE-220 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HUVEC Spheroid Sprouting Assay
This assay is used to assess the anti-angiogenic potential of GNE-220 by measuring its effect on the sprouting of human umbilical vein endothelial cell (HUVEC) spheroids embedded in a collagen matrix.[12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Collagen Type I
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
GNE-220
-
24-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in EGM-2 containing 20% methylcellulose.
-
Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a petri dish and incubating them in a hanging drop culture for 24 hours.
-
-
Embedding Spheroids in Collagen:
-
Collect the spheroids and gently resuspend them in a neutralized collagen I solution on ice.
-
Add 1 mL of the spheroid-collagen suspension to each well of a pre-warmed 24-well plate.
-
Allow the collagen to polymerize by incubating the plate at 37°C for 30 minutes.
-
-
Treatment and Incubation:
-
Prepare EGM-2 medium containing various concentrations of GNE-220.
-
Add the GNE-220 containing medium on top of the collagen gel.
-
Incubate the plate for 24-48 hours to allow for sprouting.
-
-
Imaging and Analysis:
-
Image the spheroids using an inverted microscope.
-
Quantify the angiogenic response by measuring the number and cumulative length of the sprouts originating from each spheroid.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and validation of a MAP4K4 inhibitor like GNE-220.
Conclusion
GNE-220 is a valuable research tool for investigating the role of MAP4K4 in angiogenesis and other physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAP4K4 inhibition. The experimental protocols and pathway information provided in this guide are intended to support the research community in further exploring the therapeutic potential of targeting MAP4K4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. labsolu.ca [labsolu.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 Signaling in Liver and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]
GNE-220: A Technical Guide to its Discovery and Development as a MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Its discovery by Genentech was a pivotal step in understanding the role of MAP4K4 in pathological angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to GNE-220. It is intended to serve as a resource for researchers in the fields of oncology, ophthalmology, and inflammation, where MAP4K4 is a person of interest.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in various diseases, including cancer and retinopathies. The identification of novel regulators of angiogenesis is a key focus of therapeutic development. Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase, has emerged as a significant player in endothelial cell migration and sprouting, essential steps in angiogenesis. GNE-220 was identified through a chemical screen as a potent inhibitor of MAP4K4-dependent processes, providing a valuable tool to probe the function of this kinase and a lead compound for potential therapeutic development.
Discovery of GNE-220
GNE-220 was discovered by Genentech during a screening campaign for chemical inhibitors of pathological angiogenesis.[1] The primary assay utilized was a three-dimensional human umbilical vein endothelial cell (HUVEC) sprouting assay, which mimics the formation of new blood vessels.[1] GNE-220 was found to induce longer subcellular protrusions in HUVECs, yet the overall endothelial sprouts were abnormally thick and shorter compared to untreated cells, indicating a disruption of the normal angiogenic process.[1]
Mechanism of Action
GNE-220 exerts its biological effects through the potent and selective inhibition of MAP4K4.[2] The primary downstream signaling pathway affected by GNE-220 involves the regulation of integrin activity and endothelial cell motility.
The MAP4K4-Moesin-Integrin β1 Signaling Pathway
Research has elucidated a novel signaling pathway where MAP4K4 plays a central role in regulating the dynamics of focal adhesions and membrane retraction during endothelial cell migration.[3]
-
MAP4K4 Phosphorylates Moesin: In migrating endothelial cells, MAP4K4 phosphorylates the FERM (4.1 protein, ezrin, radixin, moesin) domain-containing protein moesin at threonine 558.[3][4]
-
Phospho-Moesin Competes with Talin: This phosphorylation event activates moesin, which then competes with the integrin activator talin for binding to the cytoplasmic tail of β1-integrin.[3][4]
-
Integrin Inactivation and Membrane Retraction: The binding of phospho-moesin to β1-integrin leads to the inactivation of the integrin, promoting the disassembly of focal adhesions and enabling the retraction of the cell membrane, a crucial step in cell movement.[3][4]
GNE-220, by inhibiting MAP4K4, prevents the phosphorylation of moesin. This disrupts the cycle of integrin inactivation, leading to defects in membrane retraction and ultimately impairing endothelial cell migration and angiogenesis.[3][5]
Quantitative Data
The following tables summarize the key quantitative data for GNE-220.
| Target | IC50 (nM) | Reference |
| MAP4K4 | 7 | [2] |
| MINK (MAP4K6) | 9 | [2] |
| DMPK | 476 | [2] |
| KHS1 (MAP4K5) | 1100 | [2] |
| Table 1: Kinase Selectivity Profile of GNE-220. This table presents the half-maximal inhibitory concentration (IC50) values of GNE-220 against its primary target, MAP4K4, and other related kinases. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of GNE-220 are provided below.
Kinase Inhibition Assay
Objective: To determine the potency of GNE-220 against MAP4K4 and other kinases.
Protocol:
-
A recombinant, purified His-tagged MAP4K4 kinase domain (amino acids 2-328) with a T181E activating mutation is expressed and purified from Sf9 insect cells.[2]
-
3 µg of the purified kinase is incubated with 100 µM of a moesin-derived peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[2]
-
The reaction is carried out in a buffer containing 50 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.[2]
-
The kinase reaction is initiated by the addition of 3 µM ATP and incubated for 45 minutes at room temperature.[2]
-
GNE-220 or other test compounds are included at varying concentrations to determine their inhibitory effect.
-
The remaining ATP levels are quantified using a commercial luminescence-based kinase assay kit (e.g., KinaseGlo). The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
HUVEC Sprouting Assay
Objective: To assess the effect of GNE-220 on in vitro angiogenesis.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete Endothelial Growth Medium-2 (EGM-2).[2]
-
For inhibitor studies, HUVECs are coated onto microcarrier beads.
-
These beads are then embedded in a fibrin gel matrix in a 96-well plate.[2]
-
The gel is allowed to clot, and then medium containing various concentrations of GNE-220 (e.g., 0.1 nM to 10,000 nM) is added.[2]
-
The plates are incubated to allow for endothelial cell sprouting from the beads into the surrounding matrix.
-
After a defined period, the sprouts are visualized by microscopy, and the number and length of the sprouts are quantified to assess the angiogenic response.
Immunofluorescence Staining for Phospho-ERM and Active β1-Integrin
Objective: To visualize the effect of GNE-220 on the phosphorylation of ERM proteins and the activation state of β1-integrin in endothelial cells.
Protocol:
-
HUVEC-coated beads are seeded in thin 100 µL fibrin clots on glass coverslips or in optical-quality plates.[2]
-
The cells are treated with different concentrations of GNE-220.
-
After treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or serum from the secondary antibody host species).
-
The cells are incubated with primary antibodies specific for phospho-ERM (pERM) proteins (which recognize phosphorylated moesin) and the active conformation of β1-integrin.
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
The coverslips are mounted on microscope slides with an anti-fade mounting medium.
-
The localization and intensity of the fluorescent signals for pERM and active β1-integrin are visualized and quantified using fluorescence microscopy. GNE-220 treatment is expected to reduce the levels of pERM and alter the distribution of active β1-integrin in focal adhesions.[2]
Visualizations
GNE-220 Discovery and Initial Development Workflow
Caption: A flowchart illustrating the discovery and initial development workflow of GNE-220.
GNE-220's Mechanism of Action in the MAP4K4 Signaling Pathway
Caption: A diagram of the MAP4K4 signaling pathway and the inhibitory action of GNE-220.
Limitations and Further Development
A significant finding during the preclinical evaluation of GNE-220 was its high brain penetration.[5] While this property could be advantageous for treating central nervous system disorders, it was considered a liability for the intended therapeutic indications in peripheral tissues, such as pathological angiogenesis in the eye or in tumors. This led to further medicinal chemistry efforts to develop analogs with reduced brain exposure while maintaining potency and selectivity for MAP4K4. These efforts resulted in the discovery of GNE-495, a close analog of GNE-220 with significantly lower brain penetration, which was subsequently used for in vivo proof-of-concept studies.[6]
Conclusion
GNE-220 was a critical discovery that not only provided a potent and selective tool to dissect the role of MAP4K4 in angiogenesis but also served as a foundational lead compound for the development of next-generation MAP4K4 inhibitors. The elucidation of its mechanism of action via the MAP4K4-moesin-integrin β1 pathway has provided significant insights into the molecular control of endothelial cell migration. While GNE-220 itself did not proceed to clinical development due to its pharmacokinetic properties, the knowledge gained from its study has been instrumental in advancing the field and guiding the development of more optimized MAP4K4 inhibitors for a range of therapeutic applications.
References
- 1. vb.bioscientifica.com [vb.bioscientifica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
GNE-220: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in cell culture settings. GNE-220's primary target, MAP4K4, is a key regulator of cellular processes including migration, proliferation, and apoptosis.[1][2] This document outlines GNE-220's mechanism of action, provides comprehensive experimental protocols for studying its effects on endothelial and cancer cells, and presents quantitative data to guide experimental design. The provided methodologies for wound healing, sprouting angiogenesis, and immunofluorescence assays are intended to facilitate the investigation of GNE-220's biological activity and its potential as a therapeutic agent.
Introduction
GNE-220 is a small molecule inhibitor that selectively targets MAP4K4 with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 7 nM.[3] It also shows inhibitory activity against other kinases such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at higher concentrations.[3] The mechanism of action of GNE-220 revolves around the modulation of the MAP4K4 signaling pathway, which plays a crucial role in various cancers by promoting cell proliferation, migration, and invasion while inhibiting apoptosis.[1][2][4] In endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), GNE-220 has been shown to alter sprout morphology, reduce phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers, and increase the number of active integrin β1-positive long focal adhesions in a dose-dependent manner.[3] These effects highlight its potential in modulating angiogenesis and cell motility.
Data Presentation
The following tables summarize the in vitro efficacy of GNE-220 and the general effects of MAP4K4 inhibition on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GNE-220
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Source: Data compiled from publicly available information.[3]
Table 2: Effects of MAP4K4 Inhibition in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect of MAP4K4 Inhibition | Signaling Pathway(s) Implicated |
| Pancreatic Cancer | AsPC-1, Panc-1 | Inhibition of cell viability and growth, induction of apoptosis. | MKK4-JNK |
| Colorectal Cancer | Not Specified | Decreased cell proliferation and colony formation, G0/G1 arrest, increased apoptosis. | MAPK/JNK, MDM2 |
| Gastric Cancer | Not Specified | Decreased cell proliferation, G1 phase arrest, increased apoptosis, decreased invasion. | Notch2, Notch3, Hes1 |
| Hepatocellular Carcinoma | Not Specified | S phase arrest. | Not Specified |
Source: Data compiled from studies on MAP4K4 inhibition.[1][5]
Signaling Pathway
GNE-220 exerts its effects by inhibiting the kinase activity of MAP4K4, a key upstream regulator in multiple signaling cascades. In cancer, MAP4K4 can activate downstream pathways such as the JNK and MLK3 pathways, leading to increased cell proliferation and migration. It can also impair anti-tumor immune responses. Inhibition of MAP4K4 with GNE-220 is expected to block these pro-tumorigenic signals, leading to cell cycle arrest, apoptosis, and reduced invasion.[2][5]
Caption: GNE-220 inhibits MAP4K4, blocking downstream pro-growth and survival signals.
Experimental Workflow
The following diagram illustrates a general workflow for treating cultured cells with GNE-220 and subsequently analyzing the effects through various assays.
Caption: Workflow for GNE-220 cell treatment and analysis.
Experimental Protocols
Cell Culture
-
HUVECs: Culture in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided kit components. Maintain in a humidified incubator at 37°C with 5% CO2.[3]
-
Cancer Cell Lines (e.g., AsPC-1, Panc-1): Culture in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
GNE-220 Preparation
-
Prepare a stock solution of GNE-220 in dimethyl sulfoxide (DMSO).
-
For cell treatments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro assays is 0.1 nM to 10,000 nM.[3] Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
24-well tissue culture plates
-
p200 pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation
-
GNE-220
-
Inverted microscope with a camera
Protocol:
-
Seed cells into 24-well plates and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh, reduced-serum medium containing various concentrations of GNE-220 or vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Sprouting Angiogenesis Assay (HUVEC Spheroids)
This assay models the formation of new blood vessels.
Materials:
-
Non-adherent round-bottom 96-well plates
-
HUVEC culture medium
-
Collagen solution (e.g., rat tail collagen type I)
-
GNE-220
-
Inverted microscope with a camera
Protocol:
-
Spheroid Formation:
-
Resuspend HUVECs in EGM-2 medium containing 20% methylcellulose.
-
Dispense 20 µL drops of the cell suspension onto the lid of a non-tissue culture treated petri dish to form hanging drops.
-
Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.
-
-
Embedding and Treatment:
-
Prepare a collagen gel solution on ice.
-
Carefully collect the spheroids and gently mix them into the cold collagen solution.
-
Dispense the spheroid-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
Overlay the gel with EGM-2 medium containing various concentrations of GNE-220 or vehicle control.
-
-
Analysis:
-
Incubate for 24-48 hours to allow for sprout formation.
-
Capture images of the spheroids and their sprouts.
-
Quantification: Measure the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[6]
-
Immunofluorescence Staining for Focal Adhesions
This protocol is for visualizing the effect of GNE-220 on the cytoskeleton and focal adhesions.
Materials:
-
Glass coverslips or chamber slides
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-vinculin, anti-paxillin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HUVECs onto glass coverslips or chamber slides and allow them to adhere and spread.
-
Treat the cells with GNE-220 at the desired concentrations for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against focal adhesion proteins (e.g., anti-vinculin or anti-paxillin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Quantification: Analyze the images to quantify the number, size, and distribution of focal adhesions per cell.
Troubleshooting
-
Low Cell Viability: Reduce the concentration of GNE-220 or the duration of treatment. Ensure the DMSO concentration is not toxic to the cells.
-
High Background in Immunofluorescence: Increase the number and duration of washing steps. Ensure the blocking step is sufficient. Titrate primary and secondary antibody concentrations.
-
Variability in Wound Healing Assay: Ensure consistent pressure and angle when making the scratch. Use a multi-channel pipette for simultaneous treatment of wells.
-
Poor Spheroid Formation: Ensure the use of non-adherent plates and the correct concentration of methylcellulose.
Conclusion
GNE-220 is a valuable tool for investigating the role of MAP4K4 in various cellular processes. The protocols outlined in these application notes provide a framework for studying the effects of this inhibitor on cell migration, angiogenesis, and cytoskeletal organization. The provided data and signaling pathway information will aid researchers in designing and interpreting their experiments, ultimately contributing to a better understanding of MAP4K4 biology and the therapeutic potential of its inhibition.
References
- 1. Silencing of MAP4K4 by short hairpin RNA suppresses proliferation, induces G1 cell cycle arrest and induces apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics [frontiersin.org]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Application Notes and Protocols
For Research Use Only
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with a reported IC50 of 7 nM.[1][2][3][4] It also exhibits inhibitory activity against other kinases at varying concentrations.[1][2][3][5][6][7] These application notes provide detailed information on the dosage, concentration, and experimental protocols for the use of GNE-220 in in vitro settings, intended for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Efficacy and IC50 Values
The following table summarizes the in vitro inhibitory activity of GNE-220 against various kinases.
| Target Kinase | IC50 | Cell Line / Assay Conditions | Reference |
| MAP4K4 | 7 nM | Kinase Assay | [1][2][3][4] |
| MINK (MAP4K6) | 9 nM | Kinase Assay | [1][2][5] |
| KHS1 (MAP4K5) | 1.1 µM | Kinase Assay | [1][2][5] |
| DMPK | 476 nM | Kinase Assay | [1][2][5] |
Recommended Concentrations for Cell-Based Assays
The following table provides a range of concentrations for GNE-220 used in HUVEC sprouting assays.
| Application | Concentration Range | Cell Type | Reference |
| HUVEC Sprouting Assay | 0.1 nM - 10,000 nM | HUVEC | [1][2][3][5] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of GNE-220 against MAP4K4.
Materials:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.[1][5]
-
Moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[1][5]
-
GNE-220
-
Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.[1][5]
-
KinaseGlo Luminescent Kinase Assay Kit
Procedure:
-
Prepare a serial dilution of GNE-220 in the assay buffer.
-
In a suitable assay plate, incubate 3 µg of the purified MAP4K4 kinase with 100 µM of the moesin peptide or purified Myc-Flag-moesin.[1][5]
-
Add the diluted GNE-220 to the wells.
-
Incubate the reaction mixture for 45 minutes at room temperature.[1][5]
-
Measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's instructions.[1][5]
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration.
HUVEC Sprouting Assay
This protocol describes the use of GNE-220 to assess its effect on endothelial cell sprouting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete EGM-2 medium
-
Fibrinogen
-
Thrombin
-
GNE-220
-
Cytodex beads
Procedure:
-
Coat Cytodex beads with HUVECs.
-
Embed the HUVEC-coated beads in a fibrin gel.
-
After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10,000 nM).[2][3][5]
-
Incubate for the desired period to allow for sprout formation.
-
Visualize and quantify the sprout morphology and number of focal adhesions. GNE-220 has been observed to alter HUVEC sprout morphology, reduce pERM+ retraction fibers, and increase the number of active-INTβ1+ long focal adhesions in a dose-dependent manner.[1][2][3][5][6][7]
Signaling Pathway
GNE-220 is a potent inhibitor of MAP4K4, a member of the Ste20-like kinase family that is involved in the MAPK signaling cascade. The diagram below illustrates a simplified representation of the MAP4K4 signaling pathway and the point of inhibition by GNE-220.
Caption: GNE-220 inhibits the MAP4K4 signaling pathway.
Solubility and Stock Solution Preparation
Solubility:
Stock Solution Preparation (Example for a 10 mM stock in DMSO):
To prepare a 10 mM stock solution of GNE-220 (Molecular Weight: 474.99 g/mol ), use the following calculation:
-
Mass (mg) = 10 mM * 474.99 g/mol * Volume (L)
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 * 474.99 * 0.001 = 4.75 mg
Protocol:
-
Weigh out 4.75 mg of GNE-220 hydrochloride.
-
Add 1 mL of high-purity DMSO.
-
Sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. GNE 220 Hydrochloride |CAS 2448286-21-1|DC Chemicals [dcchemicals.com]
- 7. xcessbio.com [xcessbio.com]
- 8. labsolu.ca [labsolu.ca]
GNE-220: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective MAP4K4 inhibitor, GNE-220. This information is intended to facilitate the effective use of GNE-220 in preclinical research and drug discovery.
Chemical Properties and Solubility
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The hydrochloride salt form of GNE-220 is generally recommended for use due to its enhanced water solubility and stability compared to the free base.
Table 1: Physical and Chemical Properties of GNE-220
| Property | Value |
| Molecular Formula | C₂₅H₂₆N₈ |
| Molecular Weight | 438.53 g/mol |
| CAS Number | 1199590-75-4 |
| Target | MAP4K4 |
| Pathway | MAPK/ERK Pathway |
Table 2: Solubility of GNE-220 Hydrochloride
| Solvent/Formulation | Solubility | Notes |
| PBS (pH 7.2) | 11.11 mg/mL (23.39 mM) | Requires sonication and warming to 60°C for a clear solution. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 0.54 mg/mL (1.14 mM) | Clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 0.54 mg/mL (1.14 mM) | Clear solution. |
| 10% DMSO / 90% corn oil | ≥ 0.54 mg/mL (1.14 mM) | Clear solution. |
Mechanism of Action and Signaling Pathway
GNE-220 selectively inhibits MAP4K4, a serine/threonine kinase that is an upstream regulator of the MAPK signaling cascade. MAP4K4 is involved in a variety of cellular processes, including cell migration, adhesion, and inflammation. Inhibition of MAP4K4 by GNE-220 has been shown to affect downstream signaling, leading to alterations in endothelial cell morphology and motility.
The diagram below illustrates the signaling pathway involving MAP4K4 and the points of intervention by GNE-220.
GNE-220: A Potent and Selective MAP4K4 Inhibitor for Investigating Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a highly potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of diverse cellular processes including cell migration, proliferation, and inflammation. These application notes provide a comprehensive overview of GNE-220, its mechanism of action, and its utility in studying signal transduction pathways. Detailed protocols for in vitro kinase assays, cellular assays to probe MAP4K4 function, and western blotting to analyze downstream signaling events are provided to facilitate the use of GNE-220 in research and drug discovery.
Introduction
MAP4K4, also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that acts as an upstream regulator of multiple signaling cascades, including the c-Jun N-terminal Kinase (JNK) and Hippo pathways.[1] Dysregulation of MAP4K4 activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. GNE-220 serves as a critical tool for elucidating the complex roles of MAP4K4 in cellular signaling and for exploring the therapeutic potential of MAP4K4 inhibition.
Mechanism of Action
GNE-220 exerts its biological effects through direct, competitive inhibition of the ATP-binding site of MAP4K4. This inhibition prevents the autophosphorylation and activation of MAP4K4, thereby blocking its ability to phosphorylate and activate downstream substrates.
Data Presentation
Quantitative Data for GNE-220
| Parameter | Value | Target/System | Reference |
| IC50 | 7 nM | MAP4K4 (recombinant human) | [2] |
| 9 nM | MINK (MAP4K6) | [2] | |
| 476 nM | DMPK | [2] | |
| 1.1 µM | KHS1 (MAP4K5) | [2] | |
| Cellular Effect | Dose-dependent reduction of pERM+ retraction fibres | Human Umbilical Vein Endothelial Cells (HUVEC) | [2][3] |
| Dose-dependent increase in active-INTβ1+ long focal adhesions | Human Umbilical Vein Endothelial Cells (HUVEC) | [2][3] |
Signaling Pathways
GNE-220, by inhibiting MAP4K4, can be used to investigate its role in several key signaling pathways.
MAP4K4-JNK Signaling Pathway
MAP4K4 can activate the JNK pathway through the phosphorylation of downstream kinases. Inhibition of MAP4K4 with GNE-220 is expected to reduce the phosphorylation and activation of components of this cascade.
MAP4K4-Hippo Signaling Pathway
MAP4K4 is a component of the Hippo signaling pathway and can directly phosphorylate and activate LATS1/2 kinases, leading to the phosphorylation and cytoplasmic retention of YAP/TAZ. GNE-220 can be utilized to study the impact of MAP4K4 on Hippo pathway-mediated cell proliferation and organ size control.[4][5]
Experimental Protocols
Experimental Workflow for Studying GNE-220 Effects
Protocol 1: In Vitro MAP4K4 Kinase Assay
This protocol is designed to determine the inhibitory activity of GNE-220 on MAP4K4 kinase activity in a cell-free system.
Materials:
-
Recombinant active MAP4K4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
MAP4K4 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
GNE-220
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare GNE-220 dilutions: Prepare a serial dilution of GNE-220 in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add inhibitor: Add 5 µL of the diluted GNE-220 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add kinase: Add 5 µL of MAP4K4 enzyme diluted in kinase buffer to each well.
-
Incubate: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate reaction: Add 5 µL of a solution containing ATP and the substrate (at their respective Km concentrations, if known) in kinase buffer to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for 1-2 hours.
-
Detect ADP formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percentage of inhibition for each GNE-220 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: HUVEC Sprouting Assay
This assay is used to assess the effect of GNE-220 on angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
GNE-220
-
96-well plate
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium.
-
Spheroid Formation: Generate HUVEC spheroids by seeding cells in a non-adherent round-bottom 96-well plate or by the hanging drop method.
-
Prepare Fibrin Gel: Prepare a fibrinogen solution in EGM-2.
-
Embed Spheroids: Gently resuspend the HUVEC spheroids in the fibrinogen solution. Add thrombin to the spheroid-fibrinogen suspension and quickly dispense into a 96-well plate. The fibrin will clot, embedding the spheroids.
-
Treatment: After the fibrin has clotted, add EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to each well.[2][3][6]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Imaging and Analysis: Capture images of the spheroids using a microscope. Quantify the extent of sprouting by measuring the cumulative length of sprouts per spheroid or the number of sprouts per spheroid.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation of MAP4K4 downstream targets in response to GNE-220 treatment.
Materials:
-
Cells of interest (e.g., HUVECs, cancer cell lines)
-
GNE-220
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERM, anti-phospho-LATS1, anti-phospho-JNK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of GNE-220 or DMSO for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERM) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein levels to confirm equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Troubleshooting
-
Low GNE-220 activity: Ensure proper storage of the compound (-20°C for stock solutions). Confirm the activity of the recombinant kinase and the integrity of ATP in kinase assays.
-
High background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Variability in HUVEC sprouting: Use HUVECs at a low passage number. Ensure consistent spheroid size and fibrin gel polymerization.
Conclusion
GNE-220 is a valuable pharmacological tool for dissecting the intricate roles of MAP4K4 in cellular signal transduction. The protocols and information provided herein are intended to serve as a guide for researchers to effectively utilize GNE-220 in their studies of MAP4K4-mediated signaling pathways and to explore its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
GNE-220: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] With a half-maximal inhibitory concentration (IC50) of 7 nM for MAP4K4, GNE-220 serves as a critical tool for investigating the physiological and pathological roles of this enzyme.[1][2] MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis, making GNE-220 a valuable compound for research in oncology and vascular biology.[3] These application notes provide an overview of GNE-220, its mechanism of action, and detailed protocols for its use in key in vitro assays.
Mechanism of Action & Signaling Pathway
GNE-220 exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. MAP4K4 is a member of the Ste20-like family of serine/threonine kinases and functions upstream in the mitogen-activated protein kinase (MAPK) signaling cascades.[3] Specifically, MAP4K4 can activate the c-Jun N-terminal kinase (JNK), p38, and to a lesser extent, the ERK1/2 pathways.[3]
In the context of cancer, MAP4K4 has been shown to phosphorylate and activate Mixed Lineage Kinase 3 (MLK3), which in turn activates downstream MAPK signaling to promote cell proliferation and migration.[3][4] In endothelial cells, MAP4K4 plays a crucial role in cell motility. Inhibition of MAP4K4 by GNE-220 has been demonstrated to reduce the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins, which are key regulators of cell cortex organization and membrane dynamics.[3][5] This leads to alterations in endothelial cell sprout morphology and a decrease in cell motility.[5]
Below is a diagram illustrating the signaling pathway of MAP4K4 and the point of intervention for GNE-220.
Quantitative Data
The inhibitory activity of GNE-220 has been quantified against a panel of kinases, demonstrating its high selectivity for MAP4K4.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data sourced from MedChemExpress.[2][5]
Experimental Protocols
MAP4K4 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to quantify the inhibitory effect of GNE-220 on MAP4K4 activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
GNE-220
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNE-220 in 100% DMSO. A typical starting concentration is 100 µM. Then, dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the MAP4K4 enzyme and the substrate (MBP) to their optimal concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme and at the Km for the substrate.
-
Assay Reaction:
-
Add 5 µL of the GNE-220 dilution to the wells of the 384-well plate.
-
Add 2.5 µL of the MAP4K4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (at its Km concentration) to each well.
-
Incubate the plate for 1-2 hours at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each GNE-220 concentration relative to a no-inhibitor control and a no-enzyme control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in a 3D matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen
-
Thrombin
-
Aprotinin
-
GNE-220
-
Cytodex 3 microcarrier beads
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.
-
Bead Coating:
-
Trypsinize the HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^6 cells/mL.
-
Add the HUVEC suspension to Cytodex 3 beads and incubate for 4 hours at 37°C, mixing every 20 minutes.
-
Transfer the cell-coated beads to a T25 flask and incubate overnight.
-
-
Fibrin Gel Preparation and Sprouting:
-
Prepare a fibrinogen solution (e.g., 2.5 mg/mL in PBS) containing aprotinin (0.15 U/mL).
-
Wash the HUVEC-coated beads with EGM-2.
-
Resuspend the beads in the fibrinogen solution.
-
In a 24-well plate, add a small volume of thrombin solution (e.g., 50 U/mL) to the center of each well.
-
Add the bead/fibrinogen suspension to the wells. The fibrinogen will polymerize into a fibrin gel upon contact with thrombin.
-
After the gel has set, add EGM-2 medium containing different concentrations of GNE-220 (e.g., 0.1 nM to 10 µM) to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate for 24-48 hours to allow for sprout formation.
-
Fix the gels with 4% paraformaldehyde.
-
Image the sprouts using a microscope.
-
-
Quantification: Measure the number and length of sprouts per bead using image analysis software.
Disclaimer
GNE-220 is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound in accordance with standard laboratory safety procedures. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
GNE-220: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] This document provides detailed application notes and experimental protocols for the use of GNE-220 in research settings. It includes information on its mechanism of action, key quantitative data, and methodologies for relevant in vitro assays. The provided protocols and diagrams are intended to guide researchers in utilizing GNE-220 to investigate cellular signaling pathways and explore its potential in drug discovery, particularly in areas like cancer research and other proliferative disorders.[4]
Mechanism of Action
GNE-220 functions as a competitive inhibitor of specific cellular receptors, effectively modulating their signaling pathways.[4] Its primary target is MAP4K4, a member of the Ste20 family of serine/threonine kinases, which is involved in the MAPK/ERK signaling pathway.[2][5] By binding to the receptor sites, GNE-220 significantly impacts downstream biological processes.[4] In vitro studies have demonstrated that GNE-220 alters the morphology of human umbilical vein endothelial cells (HUVEC), reduces pERM+ retraction fibers, and increases the number of active-INTβ1+ long focal adhesions in a dose-dependent manner.[1][6][7]
Below is a diagram illustrating the simplified signaling pathway involving MAP4K4.
Quantitative Data
The inhibitory activity of GNE-220 has been quantified against its primary target MAP4K4 and other kinases. This data is crucial for determining appropriate experimental concentrations.
| Target Kinase | IC50 Value |
| MAP4K4 | 7 nM[1][2][3] |
| MINK (MAP4K6) | 9 nM[1][6][7] |
| DMPK | 476 nM[1][6][7] |
| KHS1 (MAP4K5) | 1.1 µM[1][6][7] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of GNE-220.
In Vitro Kinase Assay
This protocol outlines the procedure to measure the inhibitory effect of GNE-220 on MAP4K4 kinase activity.
Materials:
-
Purified His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation[1]
-
Moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin[1]
-
GNE-220
-
ATP
-
KinaseGlo Luminescent Kinase Assay Kit
-
Reaction Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100[1]
Procedure:
-
Prepare a solution of purified MAP4K4 kinase (3 µg) in the reaction buffer.[1]
-
Add the moesin peptide substrate to a final concentration of 100 µM.[1]
-
Add GNE-220 at various concentrations (e.g., serial dilutions) to the kinase-substrate mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the mixture for 45 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.[1]
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's instructions.[1]
-
Calculate the percentage of kinase inhibition at each GNE-220 concentration and determine the IC50 value.
HUVEC Sprouting Assay
This cell-based assay is used to assess the effect of GNE-220 on angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete EGM-2 medium
-
Cytodex beads
-
Fibrinogen and Thrombin
-
GNE-220
-
Multi-well plates
Procedure:
-
Coat Cytodex beads with HUVECs.
-
Embed the HUVEC-coated beads in a fibrin clot within a multi-well plate.
-
After the fibrin has clotted, add fresh medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) or a vehicle control.[1][8]
-
Incubate the plate for several days to allow for endothelial sprout formation.
-
For visualization, perform immunofluorescence staining on the beads seeded in thin 100 µL fibrin clots.[1][8]
-
Image the sprouts using a microscope and quantify sprouting by measuring sprout length and number.
Cell Culture Protocols
HUVECs:
CHO Cells:
Conclusion
GNE-220 is a valuable research tool for investigating the MAP4K4 signaling pathway and its role in various cellular processes. The provided data and protocols offer a foundation for designing and executing experiments to explore the effects of this potent inhibitor. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory practices.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. Gne 220 hydrochloride | 2448286-21-1 | YXD28621 [biosynth.com]
- 5. This compound HCl | this compound hydrochloride | MAP4K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound Hydrochloride |CAS 2448286-21-1|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GNE-220 Inhibition of MAP4K4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using GNE-220 and not observing the expected inhibition of its target, MAP4K4.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of GNE-220 against MAP4K4?
A1: GNE-220 is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 7 nM in biochemical assays.[1][2][3]
Q2: How selective is GNE-220 for MAP4K4?
A2: While GNE-220 is highly selective for MAP4K4, it has been shown to inhibit a few other kinases at varying concentrations. It is crucial to consider these potential off-target effects when interpreting experimental results.
Summary of GNE-220 Kinase Selectivity
| Kinase Target | IC50 |
| MAP4K4 | 7 nM[1][2][3] |
| MINK (MAP4K6) | 9 nM[1] |
| DMPK | 476 nM[1] |
| KHS1 (MAP4K5) | 1.1 µM[1] |
Q3: What are some initial checks if I don't observe MAP4K4 inhibition?
A3: If you are not observing the expected inhibitory effect of GNE-220, consider the following initial verification steps:
-
Compound Integrity: Verify the identity and purity of your GNE-220 stock.
-
Solubility: Ensure that GNE-220 is fully dissolved in your assay buffer. Precipitation can significantly reduce the effective concentration.[2]
-
Concentration Range: Confirm that the concentrations of GNE-220 used in your experiment are appropriate to observe inhibition, spanning the expected IC50 value.
Troubleshooting Guides
Guide 1: No Inhibition Observed in an In Vitro Biochemical Kinase Assay
If you are not observing inhibition of MAP4K4 by GNE-220 in a biochemical assay, consult the following troubleshooting steps.
Troubleshooting Workflow for In Vitro Kinase Assays
Caption: Troubleshooting workflow for lack of GNE-220 activity in biochemical assays.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Integrity and Solubility | 1. Verify Purity and Identity: Confirm the purity and identity of your GNE-220 sample via analytical methods such as LC-MS or NMR. 2. Fresh Stock Preparation: Prepare a fresh stock solution of GNE-220 in an appropriate solvent like DMSO.[2] 3. Solubility Issues: GNE-220 hydrochloride has better aqueous solubility. If using the free base, ensure it remains soluble in the final assay buffer. Sonication may aid dissolution.[1][2] |
| Assay Conditions | 1. ATP Concentration: GNE-220 is an ATP-competitive inhibitor. High concentrations of ATP in the assay will lead to an apparent increase in the IC50 value. It is recommended to perform kinase assays at an ATP concentration equal to the Km for the enzyme.[4] 2. Buffer Components: Certain buffer components, such as detergents or additives, may interfere with the inhibitor-kinase interaction. Review your buffer composition and compare it to published protocols.[3] 3. Incubation Time: Ensure sufficient pre-incubation of the enzyme with the inhibitor before initiating the kinase reaction by adding ATP.[5] |
| Enzyme Activity | 1. Enzyme Quality: The recombinant MAP4K4 enzyme may be inactive or aggregated. Verify the activity of your enzyme lot using a known control inhibitor or by measuring its basal kinase activity.[6] 2. Enzyme Concentration: Using excessively high concentrations of the kinase can lead to rapid substrate depletion and may mask inhibitor effects.[4] 3. Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to ATP consumption and may not be inhibited by the compound. Luciferase-based assays that measure ATP consumption may be affected by this.[4] |
| Assay Format | 1. Assay Interference: The GNE-220 compound might interfere with the assay readout system (e.g., fluorescence quenching, light scattering). Run control experiments with the inhibitor in the absence of the enzyme to check for assay interference.[6] 2. Assay Sensitivity: The assay format may not be sensitive enough to detect inhibition at the expected concentrations. Consider using a more sensitive method, such as a radioisotope-based assay.[4] |
Guide 2: GNE-220 Shows In Vitro Activity but is Ineffective in Cell-Based Assays
A common challenge is the discrepancy between biochemical and cellular assay results. If GNE-220 inhibits MAP4K4 in vitro but not in your cell-based experiments, consider the following factors.
Troubleshooting Cellular Assay Inefficacy
| Possible Cause | Troubleshooting Steps |
| Cell Permeability | 1. Compound Uptake: GNE-220 may have poor permeability across the cell membrane of your specific cell type. Consider using cell lines with known permeability characteristics or perform a cellular uptake assay.[7] 2. Physicochemical Properties: The compound's properties, such as lipophilicity and molecular size, influence its ability to enter cells.[7] |
| Cellular Efflux | 1. Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This can be investigated by co-incubating with known efflux pump inhibitors. |
| Compound Stability | 1. Media Stability: GNE-220 may be unstable or degrade in the cell culture medium over the course of the experiment. Assess the stability of the compound in your specific media conditions over time using methods like HPLC.[7] 2. Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. |
| Target Engagement | 1. Intracellular ATP Levels: Intracellular ATP concentrations are typically much higher (millimolar range) than those used in biochemical assays. This can reduce the apparent potency of ATP-competitive inhibitors like GNE-220. 2. Target Accessibility: MAP4K4 may be localized in a cellular compartment that is inaccessible to the compound, or it may be part of a protein complex that sterically hinders inhibitor binding. |
| Downstream Readout | 1. Signaling Pathway Complexity: The downstream readout you are measuring may be influenced by redundant or alternative signaling pathways that are not dependent on MAP4K4.[8][9][10] Ensure your selected biomarker is a direct and robust measure of MAP4K4 activity in your cellular context. 2. Time Course: The timing of your endpoint measurement may not be optimal to observe the effect of MAP4K4 inhibition. Perform a time-course experiment to identify the optimal treatment duration. |
Experimental Protocols
Standard MAP4K4 In Vitro Kinase Assay Protocol
This protocol is a generalized procedure based on commonly used methods for assessing kinase inhibition.[3][5]
Experimental Workflow for a Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant MAP4K4 enzyme (activated mutant T181E is often used)[1]
-
GNE-220
-
Kinase substrate (e.g., moesin peptide LGRDKYKTLRQIRQ)[1]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)[1]
-
ATP
-
Assay plates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of GNE-220 in DMSO, and then dilute further in the kinase assay buffer.
-
Add the diluted GNE-220 or DMSO (vehicle control) to the assay plate wells.
-
Add the MAP4K4 enzyme solution to the wells and mix.
-
Pre-incubate the enzyme and inhibitor for approximately 15-30 minutes at room temperature.[5]
-
Prepare a solution of the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at its Km for MAP4K4.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubate the reaction for a defined period (e.g., 45-60 minutes) at room temperature.[1]
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring remaining ATP levels via luminescence).[1]
-
Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Overview
MAP4K4 is involved in several signaling cascades, including the JNK and p38 MAPK pathways, and plays a role in processes like cell migration, inflammation, and cytoskeletal dynamics.[8][9][10] Understanding these pathways can help in selecting appropriate downstream markers for cellular assays.
Simplified MAP4K4 Signaling Pathway
Caption: Simplified overview of major signaling pathways involving MAP4K4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domainex.co.uk [domainex.co.uk]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GNE-220 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GNE-220, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary target?
GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, with an IC50 of 7 nM.[1][2][3] MAP4K4 is a serine/threonine kinase involved in various cellular processes, including cell migration, proliferation, and inflammation.
Q2: What are the known off-targets of GNE-220?
GNE-220 has been shown to inhibit other kinases, particularly within the same MAP4K family. The most significant off-targets include MINK (MAP4K6), DMPK, and KHS1 (MAP4K5).[1][2][3][4] It is crucial to consider these off-target effects when interpreting experimental results.
Q3: What are the observed cellular effects of GNE-220?
In human umbilical vein endothelial cells (HUVECs), GNE-220 has been observed to alter sprout morphology, reduce pERM+ retraction fibers in a dose-dependent manner, and increase the number of active-INTβ1+ long focal adhesions.[1][2][3][5]
Q4: In which solvents can I dissolve GNE-220?
GNE-220 hydrochloride is soluble in aqueous solutions. For cell culture experiments, it is common to prepare a stock solution in DMSO and then dilute it to the final concentration in the culture medium.[6] Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with GNE-220.
Issue 1: Unexpected or lack of a clear phenotype in cellular assays.
-
Possible Cause 1: Suboptimal concentration.
-
Possible Cause 2: Off-target effects.
-
Solution: The observed phenotype might be a result of inhibiting off-target kinases such as MINK (MAP4K6), DMPK, or KHS1 (MAP4K5).[1][2][3][4] Consider using a more selective inhibitor if available, or validate your findings using a secondary method like siRNA-mediated knockdown of MAP4K4 to confirm that the phenotype is on-target.
-
-
Possible Cause 3: Cell line-specific differences.
-
Solution: The signaling pathways regulated by MAP4K4 and its related kinases can vary between cell types. Ensure that the target kinase is expressed and active in your cell line of interest.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause 1: Solvent toxicity.
-
Solution: If using DMSO to prepare your GNE-220 stock, ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 2: On- or off-target kinase inhibition leading to apoptosis.
-
Solution: Inhibition of MAP4K4 has been linked to the JNK signaling pathway, which can induce apoptosis.[9] Additionally, off-target effects on kinases like DMPK could also contribute to cell death.[4] Lower the concentration of GNE-220 and shorten the treatment duration. Perform assays to detect markers of apoptosis (e.g., caspase activation) to investigate the mechanism of cell death.
-
Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Reagent instability.
-
Solution: Prepare fresh dilutions of GNE-220 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the compound as recommended by the manufacturer.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency, and media composition, as these factors can influence cellular responses to inhibitors.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of GNE-220
| Target Kinase | Alias | IC50 |
| MAP4K4 | HGK | 7 nM |
| MAP4K6 | MINK | 9 nM |
| DMPK | DM1K | 476 nM |
| MAP4K5 | KHS1 | 1.1 µM |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Kinase Assay (In Vitro)
This protocol is a representative example for determining the in vitro inhibitory activity of GNE-220 against MAP4K4.
-
Enzyme and Substrate Preparation:
-
Reaction Mixture:
-
Initiation and Incubation:
-
Detection:
-
Measure the remaining ATP levels using a commercially available kit such as KinaseGlo.[1]
-
The decrease in luminescence is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of GNE-220.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HUVEC Sprouting Assay (Cell-Based)
This protocol outlines a method to assess the effect of GNE-220 on angiogenesis in a 3D cell culture model.
-
Cell Culture:
-
Bead Coating:
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Coat cytodex beads with HUVECs.
-
-
Fibrin Gel Preparation:
-
Embed the HUVEC-coated beads in a fibrin gel.
-
-
Treatment:
-
Incubation:
-
Incubate the cultures for a sufficient period to allow for sprout formation (e.g., several days).
-
-
Analysis:
-
Fix and stain the sprouts (e.g., with phalloidin for F-actin).
-
Image the sprouts using microscopy and quantify sprouting parameters such as the number and length of sprouts.
-
Visualizations
Signaling Pathways
Caption: GNE-220 targets and potential downstream signaling pathways.
Experimental Workflow
Caption: A general experimental workflow for studying GNE-220 effects.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DMPK is a New Candidate Mediator of Tumor Suppressor p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. MAP4K4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GNE-220 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GNE-220. The information is designed to help you optimize the concentration of GNE-220 in your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for GNE-220 in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response for your specific cell type and assay. Based on in vitro studies with Human Umbilical Vein Endothelial Cells (HUVECs), a starting range of 0.1 nM to 10,000 nM is suggested.[1][2][3][4] This wide range allows for the determination of the IC50 (half-maximal inhibitory concentration) and assessment of potential cytotoxic effects at higher concentrations.
Q2: I am not observing the expected biological effect with GNE-220. What are the possible reasons and troubleshooting steps?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
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Sub-optimal Concentration: The concentration of GNE-220 may be too low to effectively inhibit its target, MAP4K4. We recommend performing a dose-response experiment to identify the optimal concentration for your experimental system.
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Cell Type Specificity: The response to GNE-220 can vary between different cell lines. Ensure that your cell type expresses MAP4K4 and that the pathway is active under your experimental conditions.
-
Incorrect Compound Preparation: GNE-220 may not have been properly dissolved or has precipitated out of solution. Please refer to the "Compound Preparation and Handling" section for detailed instructions.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the biological effect. Consider optimizing your assay parameters or using a more sensitive readout.
Q3: I am observing significant cytotoxicity in my experiments, even at low concentrations of GNE-220. What should I do?
A3: Unintended cytotoxicity can confound experimental results. Here are some troubleshooting tips:
-
Assess Cell Health: Before starting your experiment, ensure your cells are healthy and not overly confluent.[5]
-
Optimize Seeding Density: The optimal cell seeding density can vary. Test different densities to find the one that gives the best assay window without overcrowding.[5]
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Reduce Treatment Duration: Prolonged exposure to any compound can lead to toxicity. Consider reducing the incubation time with GNE-220.
-
Solvent Toxicity: The solvent used to dissolve GNE-220 (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is minimal and consistent across all treatments, including vehicle controls.
-
Perform a Viability Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary experiment to distinguish between specific inhibitory effects and general toxicity.
Q4: GNE-220 precipitated out of my stock solution or culture medium. How can I prevent this?
A4: GNE-220 hydrochloride generally has better water solubility and stability than its free form.[1] However, precipitation can still occur.
-
Proper Dissolution: For in vitro use, dissolve GNE-220 in DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound.[4]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability.[3]
-
Working Dilutions: When preparing working dilutions in aqueous media, add the GNE-220 stock solution to the medium slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
-
In Vivo Formulations: For in vivo studies, specific solvent systems are required. For example, a solution can be prepared by dissolving GNE-220 in 10% DMSO and 90% corn oil.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-220 based on available information.
Table 1: GNE-220 Inhibitory Activity
| Target | IC50 |
| MAP4K4 | 7 nM |
| MINK (MAP4K6) | 9 nM |
| DMPK | 476 nM |
| KHS1 (MAP4K5) | 1.1 µM |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Cell Line | Concentration Range |
| HUVEC Sprouting Assay | HUVEC | 0.1 nM - 10,000 nM |
| Scratch Wound Healing Assay | HUVEC | 0.1 nM - 10,000 nM |
Experimental Protocols
1. Preparation of GNE-220 Stock Solution (for In Vitro Use)
-
To prepare a 10 mM stock solution of GNE-220 (Molecular Weight: 438.53 g/mol ), weigh out 4.39 mg of the compound.
-
Add 1 mL of DMSO to the vial.
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
2. HUVEC Sprouting Assay
This protocol is adapted from methodologies used in studies involving GNE-220.[1][2][4]
-
Culture HUVECs in complete EGM-2 medium.
-
Coat cytodex beads with HUVECs.
-
Embed the HUVEC-coated beads in a fibrin gel.
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Once the fibrin has clotted, add complete EGM-2 medium containing the desired concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) or vehicle control.
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Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor sprout formation and morphology over time. Images can be captured at various time points for analysis.
Visualizations
GNE-220 Mechanism of Action: MAP4K4 Signaling Pathway
Caption: GNE-220 inhibits MAP4K4, regulating cell motility.
Experimental Workflow: Optimizing GNE-220 Concentration
Caption: Workflow for optimizing GNE-220 concentration.
References
GNE-220 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-220, a potent and selective inhibitor of MAP4K4.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for GNE-220 is different from the reported values.
A1: Variability in IC50 values can arise from several factors:
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ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like GNE-220 is highly dependent on the ATP concentration in your kinase assay. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for the specific kinase.
-
Enzyme Activity: The specific activity of your MAP4K4 enzyme preparation can vary. Use a high-quality, purified enzyme and ensure consistent lot-to-lot activity.
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Assay Format: Different assay formats (e.g., ADP-Glo, FRET, radioactive filter binding) can yield different IC50 values. Ensure your assay conditions are optimized and consistent.
-
Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays will typically be higher than those from biochemical assays due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[1]
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Compound Stability and Solubility: Ensure that GNE-220 is fully dissolved and stable in your assay buffer. See Q2 for more details.
Q2: I am having trouble dissolving GNE-220 or I am seeing precipitation during my experiment.
A2: GNE-220 hydrochloride has better water solubility and stability than the free base form.[2] However, for in vitro experiments, it is common to prepare a stock solution in DMSO.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For GNE-220 hydrochloride, solubility in DMSO is ≥ 5.4 mg/mL (11.37 mM) with the aid of ultrasound.[3]
-
Working Dilutions: When preparing working dilutions, it is crucial to avoid precipitation. Add the DMSO stock to your aqueous buffer dropwise while vortexing. The final DMSO concentration in your assay should be kept low (typically <1%) to avoid off-target effects.
-
In Vivo Formulations: For in vivo studies, specific formulations are required to maintain solubility and bioavailability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q3: I am observing unexpected or off-target effects in my cell-based assays.
A3: While GNE-220 is a selective MAP4K4 inhibitor, it can inhibit other kinases at higher concentrations.
-
Off-Target Kinases: GNE-220 has been shown to inhibit MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) with IC50 values of 9 nM, 476 nM, and 1.1 µM, respectively.[2][4] If your experimental system expresses these kinases, you may observe off-target effects, especially at higher concentrations of GNE-220.
-
Dose-Response Curve: It is critical to perform a full dose-response experiment to determine the optimal concentration of GNE-220 that inhibits MAP4K4 without significant off-target effects.
-
Control Experiments: Include appropriate controls in your experiments, such as a structurally related but inactive compound, or use genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is due to MAP4K4 inhibition.
Q4: My results with GNE-220 are inconsistent between experiments.
A4: In addition to the factors mentioned above, experimental variability can be introduced by:
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Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Reagent Quality: Use high-quality reagents and ensure that the GNE-220 compound has not degraded. Store the compound as recommended by the supplier.
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Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.
Quantitative Data
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | Off-Target IC50 (nM) |
| GNE-220 | MAP4K4 | 7[2][4] | MINK (MAP4K6) | 9[2][4] |
| DMPK | 476[2][4] | |||
| KHS1 (MAP4K5) | 1100[2][4] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general method for assessing MAP4K4 kinase activity.[5]
Materials:
-
Recombinant human MAP4K4 (active)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
GNE-220
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of GNE-220 in kinase assay buffer with a final DMSO concentration of 1%.
-
Add 2.5 µL of the GNE-220 dilution or vehicle (1% DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing MAP4K4 and the substrate (MBP or peptide) in kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at the Km for MAP4K4.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based HUVEC Sprouting Assay
This protocol is based on the methodology described for GNE-220.[2][3][4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fibrinogen
-
Thrombin
-
Cytodex 3 microcarrier beads
-
GNE-220
Procedure:
-
Coat Cytodex 3 beads with HUVECs by incubating them together in EGM-2 medium overnight.
-
Prepare a fibrinogen solution in EGM-2.
-
Embed the HUVEC-coated beads in the fibrinogen solution.
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Add thrombin to the fibrinogen solution to induce fibrin gel formation.
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After the fibrin has clotted, add EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) or vehicle control.[2][3][4]
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Incubate for 24-48 hours to allow for endothelial sprouting.
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Fix and stain the sprouts (e.g., with phalloidin for F-actin).
-
Image the sprouts using microscopy and quantify the sprouting (e.g., number of sprouts per bead, cumulative sprout length).
Visualizations
Caption: GNE-220 inhibits MAP4K4, affecting downstream pathways.
Caption: A workflow for troubleshooting GNE-220 experiments.
References
- 1. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. domainex.co.uk [domainex.co.uk]
GNE 220 stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using GNE-220, a potent and selective inhibitor of MAP4K4.
Frequently Asked Questions (FAQs)
Q1: What is the difference between GNE-220 and GNE-220 hydrochloride?
A1: GNE-220 is the free base form of the molecule, while GNE-220 hydrochloride is the salt form. The hydrochloride salt generally offers enhanced water solubility and stability compared to the free base.[1] For most biological experiments, the hydrochloride salt is recommended.
Q2: What are the recommended storage conditions for GNE-220?
A2: Proper storage is crucial to maintain the stability and activity of GNE-220. Recommendations are summarized in the table below.
Q3: Can I reuse a stock solution of GNE-220 that has been stored?
A3: It is recommended to prepare fresh solutions for immediate use.[2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Stored solutions should be used within the recommended timeframes.
Q4: I am observing precipitation in my GNE-220 stock solution. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. Please refer to the troubleshooting guide below for steps to address this issue. Using newly opened, anhydrous DMSO is also recommended as hygroscopic DMSO can negatively impact solubility.[2]
Q5: What is the primary cellular target of GNE-220?
A5: The primary target of GNE-220 is Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2][3][4] It also shows inhibitory activity against other kinases at different concentrations.
Troubleshooting Guide
Issue: GNE-220 Precipitation in Stock Solution
If you observe precipitation in your GNE-220 stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for GNE-220 precipitation.
Data and Protocols
GNE-220 Solubility and Storage
The following tables summarize the solubility and recommended storage conditions for GNE-220 hydrochloride.
Table 1: Solubility of GNE-220 Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.4 | 11.37 | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[2][3][5] |
| Water (H₂O) | 5 | 10.53 | Requires sonication.[2][3][5] |
| PBS | 11.11 | 23.39 | Requires sonication, warming, and heating to 60°C.[3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | 4°C | As per certificate of analysis | Sealed storage, away from moisture.[2][3] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[2][3] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a GNE-220 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of GNE-220 hydrochloride in DMSO.
Caption: Workflow for preparing a GNE-220 stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of GNE-220 hydrochloride powder. For example, for 1 mL of a 10 mM stock, weigh 4.75 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the mixture briefly and then place it in an ultrasonic water bath to facilitate complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]
GNE-220 Signaling Pathway Context
GNE-220 is a selective inhibitor of MAP4K4, which is involved in various cellular processes. Understanding its position in the signaling pathway is crucial for experimental design.
Caption: Simplified signaling context for GNE-220 as a MAP4K4 inhibitor.
References
Technical Support Center: GNE-220 Cell-Based Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-220 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary cellular target?
GNE-220 is a potent and selective inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), with an IC50 of 7 nM.[1][2][3] MAP4K4 is a serine/threonine kinase involved in various cellular processes, including cell motility and inflammation.
Q2: What are the known off-target effects of GNE-220?
While GNE-220 is highly selective for MAP4K4, it has been shown to inhibit other kinases at higher concentrations. Notably, it inhibits MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) with IC50 values of 9 nM, 476 nM, and 1.1 µM, respectively.[1][3][4] Researchers should consider these off-target effects when interpreting data, especially at higher concentrations of GNE-220.
Q3: What is the recommended solvent and storage condition for GNE-220?
GNE-220 hydrochloride is soluble in water and DMSO.[4] For stock solutions, it is recommended to dissolve GNE-220 in DMSO.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: What is a typical concentration range for GNE-220 in cell-based assays?
The optimal concentration of GNE-220 will depend on the specific cell line and assay. However, a common starting point is a dose-response experiment ranging from 0.1 nM to 10,000 nM.[1][5] This broad range helps to determine the effective concentration for the desired biological effect and to identify potential cytotoxicity at higher concentrations.
Troubleshooting Guides
Problem 1: High background signal in the assay.
High background can mask the specific effects of GNE-220, leading to inaccurate results.
Question: I am observing a high background signal in my cell-based assay with GNE-220. What are the possible causes and solutions?
Answer:
High background can arise from several sources. Here's a systematic approach to troubleshoot this issue:
-
Autofluorescence:
-
Cause: Cells and some media components (like phenol red) can naturally fluoresce.
-
Solution: Include an "unstained" control (cells treated with vehicle but no fluorescent dyes) to assess the level of autofluorescence.[6] If autofluorescence is high, consider using a medium without phenol red.
-
-
Nonspecific Antibody Binding (for immunoassays):
-
Cause: Primary or secondary antibodies may bind to unintended targets.
-
Solution:
-
Increase the number and duration of wash steps after antibody incubation.[6] Adding a mild detergent like Tween-20 to the wash buffer can also help.[6]
-
Optimize the concentration of your primary and secondary antibodies. Using too high a concentration can lead to nonspecific binding.[7]
-
Use a blocking buffer (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to block nonspecific binding sites.[8]
-
-
-
Reagent and Plate Issues:
-
Cause: Contaminated reagents or plates can contribute to background signal.
-
Solution: Use fresh, sterile reagents and high-quality microplates designed for cell-based assays.
-
Problem 2: Inconsistent or non-reproducible results.
Question: My results with GNE-220 are not consistent between experiments. What could be the cause?
Answer:
Inconsistent results often stem from variability in experimental conditions. Here are key factors to check:
-
Cell Health and Density:
-
Compound Preparation and Handling:
-
Cause: Improperly prepared or stored GNE-220 stock solutions can lead to variations in the effective concentration.
-
Solution: Ensure GNE-220 is fully dissolved in the stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment.
-
-
Incubation Times and Conditions:
-
Pipetting Accuracy:
-
Cause: Inaccurate pipetting can lead to significant variations in cell numbers and reagent concentrations.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.
-
Problem 3: No observable effect of GNE-220.
The absence of an expected biological effect can be perplexing.
Question: I am not seeing any effect of GNE-220 in my cell-based assay, even at high concentrations. What should I do?
Answer:
If GNE-220 is not producing the expected effect, consider the following troubleshooting steps:
-
Verify Compound Activity:
-
Cause: The GNE-220 may have degraded or been improperly stored.
-
Solution: If possible, test the activity of your GNE-220 stock in a validated positive control assay to confirm its potency.
-
-
Check Target Expression and Pathway Activity:
-
Cause: The target of GNE-220, MAP4K4, may not be expressed or the downstream signaling pathway may not be active in your chosen cell line.
-
Solution: Confirm MAP4K4 expression in your cell line using techniques like Western blotting or qPCR. Ensure the signaling pathway you are investigating is active by using a known positive control agonist.
-
-
Optimize Assay Conditions:
-
Cause: The assay conditions may not be sensitive enough to detect the effect of GNE-220.
-
Solution:
-
Time-course experiment: The effect of GNE-220 may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
-
Concentration range: While you may have used high concentrations, it's worth re-evaluating the entire dose-response curve.
-
-
-
Solubility Issues:
-
Cause: GNE-220 may be precipitating out of solution in your cell culture medium, especially at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. If solubility is a concern, you may need to adjust the solvent or use a different formulation. The hydrochloride salt of GNE-220 generally has better water solubility.[3]
-
Data Presentation
Table 1: GNE-220 Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
This table summarizes the inhibitory potency of GNE-220 against its primary target and key off-targets.[1][3][4]
Table 2: Example Dose-Response Data for GNE-220 in a Cell Viability Assay
| GNE-220 Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 100 | 75.3 ± 7.3 |
| 1000 | 48.9 ± 5.9 |
| 10000 | 15.2 ± 3.4 |
This table provides example data from a typical dose-response experiment to determine the effect of GNE-220 on cell viability.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of GNE-220 on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GNE-220 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNE-220 in complete medium. A common approach is a 1:3 or 1:10 serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest GNE-220 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the GNE-220 dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Western Blotting for MAP4K4 Downstream Signaling
This protocol can be used to assess the effect of GNE-220 on the phosphorylation of downstream targets of MAP4K4.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GNE-220 stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERM, anti-total-ERM, anti-MAP4K4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of GNE-220 or vehicle control for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of GNE-220.
Caption: A logical workflow for troubleshooting cell-based assays.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
GNE-220 Cytotoxicity Assessment: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of GNE-220, a potent and selective MAP4K4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary molecular target?
A1: GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] It functions by binding to the kinase domain, thereby modulating downstream signaling pathways. The hydrochloride salt form of GNE-220 generally offers enhanced water solubility and stability compared to the free form.[1][3]
Q2: What is the mechanism of action for GNE-220?
A2: GNE-220 exerts its effects by inhibiting the kinase activity of MAP4K4, which is a component of the MAPK/ERK signaling pathway.[1][2][4] By blocking MAP4K4, GNE-220 can influence a variety of cellular processes, including cell morphology and adhesion, which are critical areas of study in cancer research and other proliferative disorders.[1][2][3]
Caption: Simplified MAP4K4 signaling pathway inhibited by GNE-220.
Q3: How should I dissolve and store GNE-220 for in vitro experiments?
A3: GNE-220 hydrochloride is soluble in water (up to 5 mg/mL) and DMSO (up to 5.4 mg/mL); however, using an ultrasonic bath may be necessary to achieve complete dissolution.[5] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. This stock should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line, typically below 0.5%, with many protocols recommending 0.1% or less.[6]
Q4: Are there known off-target effects for GNE-220?
A4: Yes. While GNE-220 is highly selective for MAP4K4 (IC50 of 7 nM), it also inhibits other kinases at different concentrations. These include MINK (MAP4K6) with an IC50 of 9 nM, DMPK with an IC50 of 476 nM, and KHS1 (MAP4K5) with an IC50 of 1.1 µM.[1][2][5] Researchers should consider these off-target effects when interpreting cytotoxicity data, especially at higher concentrations of the compound.
Quantitative Data Summary
The following tables provide key quantitative data regarding GNE-220's inhibitory activity.
Table 1: Kinase Inhibitory Activity of GNE-220
| Kinase Target | IC50 Value | Reference |
|---|---|---|
| MAP4K4 | 7 nM | [1][2][5] |
| MINK (MAP4K6) | 9 nM | [1][2][5] |
| DMPK | 476 nM | [1][2][5] |
| KHS1 (MAP4K5) | 1.1 µM |[1][2][5] |
Table 2: Illustrative Cytotoxicity Data (IC50) for GNE-220 Note: Specific cytotoxicity data for GNE-220 across various cancer cell lines is not broadly published. Researchers should determine these values empirically. This table serves as a template for data presentation.
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) |
| e.g., A549 | e.g., Lung | e.g., 48 hours | User-determined |
| e.g., MCF-7 | e.g., Breast | e.g., 48 hours | User-determined |
| e.g., HCT116 | e.g., Colon | e.g., 48 hours | User-determined |
| e.g., U87 | e.g., Glioblastoma | e.g., 72 hours | User-determined |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This protocol describes a general method for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[7]
Materials:
-
GNE-220 stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS), stored protected from light
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment:
-
Perform serial dilutions of the GNE-220 DMSO stock to prepare working solutions in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of GNE-220.
-
Include a "vehicle control" group treated with medium containing the same final DMSO concentration as the highest GNE-220 dose.
-
Include a "no treatment" control with fresh medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the results to determine the IC50 value.
Caption: General workflow for an MTT-based cytotoxicity assay.
Troubleshooting Guide
Q: I observed precipitation after diluting my GNE-220 stock in the cell culture medium. What should I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium.
-
Action 1: Ensure your DMSO stock concentration is sufficiently high so that the volume added to the medium is minimal.
-
Action 2: When making dilutions, add the DMSO stock to the medium while vortexing or mixing to facilitate rapid dispersion.
-
Action 3: Consider using GNE-220 hydrochloride, which has higher aqueous solubility.[1] If the problem persists, you may need to lower the highest concentration in your dose-response curve.
Q: My results show high variability between replicate wells. What are the common causes?
A: High variability can stem from several sources.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid clumps and ensure an equal number of cells per well.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound or reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation during long incubations.[10] Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
-
Bubbles: Air bubbles can interfere with absorbance readings.[11] Be careful not to introduce bubbles during reagent addition and visually inspect wells before reading.
Q: My vehicle control (DMSO) is showing significant cytotoxicity. How can I fix this?
A: Different cell lines have varying tolerance to DMSO.
-
Action 1: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. This is typically below 0.5%, but can be much lower for sensitive cells.[6]
-
Action 2: Adjust your GNE-220 stock concentration so that the final DMSO percentage for all treatments remains at or below this predetermined non-toxic level.
Q: My results are not reproducible between experiments. What should I check?
A: Lack of reproducibility is a common challenge in cell-based assays.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Consistency: Prepare fresh reagents when possible. If using frozen stocks (e.g., MTT), ensure they have not undergone multiple freeze-thaw cycles.
-
Standardize Everything: Keep all parameters consistent between experiments: incubation times, cell densities, medium formulation, and reagent volumes.[11]
Caption: A logical guide for troubleshooting cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gne 220 hydrochloride | 2448286-21-1 | YXD28621 [biosynth.com]
- 4. This compound HCl | this compound hydrochloride | MAP4K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. xcessbio.com [xcessbio.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Improving GNE 220 efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-220 in in vitro experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary target?
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] It has a half-maximal inhibitory concentration (IC50) of 7 nM for MAP4K4.[1][2]
Q2: What are the known off-target effects of GNE-220?
GNE-220 exhibits selectivity for MAP4K4 but can also inhibit other kinases at higher concentrations. Known off-targets include MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) with IC50 values of 9 nM, 476 nM, and 1.1 µM, respectively.[1][2]
Q3: How should I prepare and store GNE-220?
It is recommended to prepare a high-concentration stock solution of GNE-220 in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C for long-term stability. For cell culture experiments, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound stability.
Q4: What are some common in vitro applications of GNE-220?
GNE-220 is commonly used to investigate the role of MAP4K4 in various cellular processes. In vitro assays where GNE-220 is frequently used include:
-
HUVEC (Human Umbilical Vein Endothelial Cell) Sprouting Assays: To study its effects on angiogenesis. GNE-220 has been shown to alter HUVEC sprout morphology.[1][2]
-
Scratch Wound Healing Assays: To assess its impact on cell migration.
-
Kinase Assays: To determine its inhibitory activity against MAP4K4 and other kinases.[2]
-
Cell Viability and Proliferation Assays: To evaluate its cytotoxic or cytostatic effects on different cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with GNE-220.
Issue 1: Lower than Expected Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Compound Instability: GNE-220 may degrade in aqueous cell culture media over time, especially at 37°C. | Prepare fresh working solutions of GNE-220 from a frozen DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Concentration: The concentration of GNE-220 may be too low to elicit a significant response in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration range and IC50 value for your experimental setup. A typical concentration range for in vitro cell-based assays is 0.1 nM to 10,000 nM.[2] |
| Cell Line Variability: The expression and activity of MAP4K4 can vary significantly between different cell lines, leading to varied sensitivity to GNE-220. | Confirm MAP4K4 expression and pathway activity in your chosen cell line using techniques like Western blotting or qPCR. |
| Incorrect Experimental Timing: The incubation time with GNE-220 may not be optimal to observe the desired effect. | Perform a time-course experiment to identify the optimal duration of treatment. |
Issue 2: Solubility Problems
| Possible Cause | Troubleshooting Step |
| Precipitation in Media: GNE-220 may precipitate out of the cell culture medium, especially at higher concentrations. | Prepare a high-concentration stock solution in 100% DMSO. When preparing the final working solution, ensure the final DMSO concentration in the media is low (e.g., <0.1%). Briefly vortexing or sonicating the stock solution before dilution may aid dissolution. |
| Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. | Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Alternatively, perform experiments in serum-free media for short durations. |
Issue 3: Off-Target Effects or Unexpected Phenotypes
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Kinases: At higher concentrations, GNE-220 can inhibit other kinases, which may lead to unexpected cellular responses. | Use the lowest effective concentration of GNE-220 as determined by your dose-response experiments. Consider using a structurally different MAP4K4 inhibitor as a control to confirm that the observed phenotype is due to MAP4K4 inhibition. |
| Cellular Stress Response: The treatment itself might be inducing a stress response in the cells, leading to phenotypes unrelated to MAP4K4 inhibition. | Include appropriate vehicle controls (e.g., DMSO-treated cells) in all experiments. Monitor cell morphology and viability to ensure the observed effects are not due to general toxicity. |
Data Presentation
Table 1: Inhibitory Activity of GNE-220 against Various Kinases
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data sourced from MedChemExpress.[1][2]
Experimental Protocols
Kinase Assay Protocol
This protocol provides a general method for assessing the in vitro inhibitory activity of GNE-220 against MAP4K4.
Materials:
-
Recombinant His-tagged MAP4K4 kinase domain
-
Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
-
GNE-220
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare serial dilutions of GNE-220 in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant MAP4K4 kinase and the moesin peptide substrate.
-
Add the diluted GNE-220 or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.[2]
-
Incubate the reaction for 45 minutes at room temperature.[2]
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
HUVEC Sprouting Assay Protocol
This protocol is for assessing the effect of GNE-220 on angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete EGM-2 medium
-
Cytodex beads
-
Fibrinogen solution
-
Thrombin
-
GNE-220
-
24-well plates
Procedure:
-
Culture HUVECs in complete EGM-2 medium.
-
Coat Cytodex beads with HUVECs by co-incubating them overnight.
-
Prepare a fibrinogen solution and add the HUVEC-coated beads.
-
Add thrombin to the fibrinogen-bead solution to initiate fibrin clotting and embed the beads in a fibrin gel in a 24-well plate.
-
After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 or vehicle control.
-
Incubate the plate for 24-48 hours to allow for sprout formation.
-
Visualize and quantify the sprouts using a microscope. The number and length of sprouts can be measured.
Scratch Wound Healing Assay Protocol
This protocol is used to evaluate the effect of GNE-220 on cell migration.
Materials:
-
HUVECs or other desired cell line
-
Complete growth medium
-
GNE-220
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of GNE-220 or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Mandatory Visualizations
Caption: Troubleshooting workflow for low GNE-220 efficacy.
Caption: Simplified MAP4K4 signaling pathway inhibited by GNE-220.
Caption: General experimental workflow for in vitro GNE-220 efficacy testing.
References
Technical Support Center: GNE 220 Protocol Refinement
Important Notice: The term "GNE 220" is associated with multiple, distinct products and research areas. Before proceeding, please identify the specific context of your "this compound" application to ensure you are consulting the correct information.
Based on current information, "this compound" may refer to:
-
This compound hydrochloride: A synthetic small molecule compound used in research to study signal transduction and cellular communication pathways.[1]
-
MVX-220: An investigational gene replacement therapy for Angelman syndrome.[2]
-
GE GNE22GWW: A model of a refrigerator.[3]
This guide will focus on the research applications of small molecule inhibitors in signaling pathways, a likely context for a "protocol" in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a small molecule inhibitor like this compound hydrochloride?
A1: this compound hydrochloride is a synthetic small molecule that acts as an inhibitor of specific cellular receptors.[1] It functions through targeted interaction with these receptors, modulating their signaling pathways. The primary mechanism involves competitive binding to the receptor sites, which significantly impacts downstream biological processes.[1] This precision makes it a valuable tool for dissecting biochemical pathways and understanding the effects of disrupted signaling in various diseases, including cancer.[1]
Q2: What are the common research applications for this type of inhibitor?
A2: This type of inhibitor is primarily used in research to:
-
Study signal transduction and cellular communication.[1]
-
Investigate disease mechanisms related to abnormal signaling, particularly in cancer and other proliferative disorders.[1]
-
Dissect complex biochemical pathways.[1]
-
Develop therapeutic strategies by providing insights into the modulation of cellular responses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound Degradation: Improper storage or handling of the small molecule inhibitor. | Store the compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment. |
| Incorrect Concentration: Errors in calculating the working concentration of the inhibitor. | Double-check all calculations for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Variability: Differences in receptor expression levels or downstream signaling components across different cell lines. | Characterize the expression of the target receptor in your cell line. Consider using a positive and negative control cell line to validate your results. | |
| Low or no observable effect of the inhibitor | Insufficient Incubation Time: The inhibitor may not have had enough time to interact with its target. | Optimize the incubation time by performing a time-course experiment. |
| Presence of Antagonistic Factors: Components in the cell culture media (e.g., serum) may interfere with the inhibitor's activity. | Consider reducing the serum concentration or using serum-free media during the inhibitor treatment, if compatible with your cell line. | |
| Cell Toxicity or Off-Target Effects | High Inhibitor Concentration: The concentration used may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor. Use the lowest effective, non-toxic concentration. |
| Off-Target Binding: The inhibitor may be interacting with other cellular components in addition to its intended target. | Review the literature for known off-target effects of the inhibitor class. If possible, use a second, structurally different inhibitor for the same target to confirm the observed phenotype. |
Experimental Protocols
General Protocol for In Vitro Inhibition Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular experiment.
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight under standard cell culture conditions.
-
Compound Preparation: Prepare a stock solution of the inhibitor (e.g., this compound hydrochloride) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the growth media from the cells and replace it with fresh media containing the inhibitor at various concentrations. Include a vehicle control (media with the solvent at the same concentration used for the inhibitor).
-
Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis to assess the effect of the inhibitor. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or direct cell counting).
-
Western Blotting: To analyze the phosphorylation status or expression levels of target proteins in the signaling pathway.
-
Immunofluorescence: To visualize the localization of proteins of interest.
-
Gene Expression Analysis: (e.g., qPCR or RNA-seq) to measure changes in target gene expression.
-
Signaling and Workflow Diagrams
Below are diagrams illustrating a generic signaling pathway and a typical experimental workflow for testing a small molecule inhibitor.
Caption: Generic receptor signaling pathway inhibited by this compound.
Caption: Standard experimental workflow for inhibitor studies.
References
GNE-220 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-220, a potent and selective inhibitor of MAP4K4, in their experiments.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during experiments with GNE-220, offering potential causes and solutions in a question-and-answer format.
1. Compound Solubility and Handling
-
Question: My GNE-220 is not dissolving properly or is precipitating out of solution. What should I do?
-
Answer: GNE-220, particularly the hydrochloride salt, generally has good water solubility. However, issues can still arise.
-
Solvent Choice: For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your aqueous-based culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Preparation of Stock Solutions: When preparing stock solutions in DMSO, ultrasonic treatment may be necessary to fully dissolve the compound. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution. If precipitation occurs upon dilution in aqueous buffers or media, consider using a co-solvent system, though this should be carefully validated for its effects on your experimental system.
-
-
-
Question: How should I handle and store GNE-220 powder?
-
Answer: GNE-220 powder should be stored at 4°C in a tightly sealed container, away from moisture. For long-term storage, -20°C is recommended.
-
2. Inconsistent or Unexpected Experimental Results
-
Question: I am observing high variability in my cell-based assay results with GNE-220. What are the possible reasons?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the effective concentration of GNE-220. It is advisable to not use the outer wells for experimental conditions or to fill them with sterile PBS or media to minimize evaporation from adjacent wells.
-
Inconsistent Incubation Times: Adhere to a strict timeline for compound treatment and subsequent assay steps.
-
Pipetting Errors: Ensure accurate and consistent pipetting of both cells and GNE-220 solutions.
-
-
-
Question: GNE-220 shows high potency in my biochemical (kinase) assay, but much weaker activity in my cellular assay. Why is there a discrepancy?
-
Answer: This is a common challenge with small molecule inhibitors. Several factors can contribute to this difference:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP concentrations are much higher (in the millimolar range). As GNE-220 is an ATP-competitive inhibitor, the high levels of cellular ATP can outcompete the inhibitor, leading to a decrease in apparent potency.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Cells can actively pump out compounds via efflux transporters (e.g., P-glycoprotein), reducing the effective intracellular concentration of GNE-220.
-
Compound Stability: GNE-220 might be unstable in the cell culture medium or be metabolized by the cells over the course of the experiment.
-
-
-
Question: I am concerned about potential off-target effects of GNE-220. How can I address this?
-
Answer: While GNE-220 is a selective MAP4K4 inhibitor, it can inhibit other kinases at higher concentrations.[1]
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration range where GNE-220 specifically inhibits MAP4K4 without significant off-target effects.
-
Control Experiments: Use structurally unrelated MAP4K4 inhibitors as a comparison. Additionally, using techniques like siRNA or shRNA to knock down MAP4K4 can help to confirm that the observed phenotype is indeed due to the inhibition of MAP4K4.
-
Phenotypic Comparison: Compare the phenotype induced by GNE-220 with the known cellular consequences of MAP4K4 inhibition from the literature.
-
-
Quantitative Data
The following table summarizes the inhibitory activity of GNE-220 against its primary target and known off-targets.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7[1] |
| MINK (MAP4K6) | 9[1] |
| DMPK | 476[1] |
| KHS1 (MAP4K5) | 1100[1] |
Experimental Protocols
1. MAP4K4 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of GNE-220 against MAP4K4.
-
Materials:
-
Recombinant active MAP4K4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a specific peptide substrate for MAP4K4)
-
GNE-220 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of GNE-220 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted GNE-220 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAP4K4 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the GNE-220 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of GNE-220 on the viability of a cell line of interest.
-
Materials:
-
Cells of interest (e.g., HUVECs)
-
Complete cell culture medium
-
GNE-220 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GNE-220 in complete cell culture medium.
-
Remove the old medium and treat the cells with the various concentrations of GNE-220. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the GNE-220 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: A flowchart for troubleshooting common issues in GNE-220 experiments.
Caption: Inhibition of the MAP4K4 signaling pathway by GNE-220.
References
Validation & Comparative
GNE-220 in the Landscape of MAP4K4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical signaling node in a multitude of cellular processes, implicating it in diseases ranging from cancer and inflammation to metabolic disorders. The development of small molecule inhibitors targeting MAP4K4 has provided powerful tools to probe its function and offers promising therapeutic avenues. This guide provides an objective comparison of GNE-220 with other notable MAP4K4 inhibitors, supported by available experimental data to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Potency and Selectivity of MAP4K4 Inhibitors
A primary consideration in selecting a kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. The following table summarizes the available data for GNE-220 and other well-characterized MAP4K4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile (Notable Off-Targets and IC50/pIC50) |
| GNE-220 | MAP4K4 | 7 [1][2][3][4] | MINK (MAP4K6): 9 nM, KHS1 (MAP4K5): 1.1 µM, DMPK: 476 nM[1][2][3] |
| DMX-5804 | MAP4K4 | 3 [5] | MINK1/MAP4K6 (pIC50: 8.18), TNIK/MAP4K7 (pIC50: 7.96), GCK/MAP4K2 (pIC50: 6.50), KHS/MAP4K5 (pIC50: 6.36), MLK1/MAP3K9 (pIC50: 7.19), MLK3/MAP3K11 (pIC50: 6.99)[6] |
| PF-06260933 | MAP4K4 | 3.7 [7] | Described as having "excellent kinome selectivity"[7]. |
| GNE-495 | MAP4K4 | 3.7 [8] | Also inhibits MINK and TNIK[9]. |
In Vivo Applications: A Comparative Overview
The utility of a chemical probe is ultimately demonstrated by its efficacy in relevant biological systems. The following table outlines the reported in vivo applications of GNE-220 and its counterparts, highlighting the diverse biological processes modulated by MAP4K4.
| Inhibitor | In Vivo Model | Key Findings |
| GNE-220 | Mouse model of angiogenesis | Alters human umbilical vein endothelial cells (HUVEC) sprout morphology[1][2][3]. |
| DMX-5804 | Mouse model of ischemia-reperfusion injury | Reduces infarct size by more than 50%[5]. |
| PF-06260933 | Mouse model of LPS-induced TNFα release | Demonstrates in vivo target engagement. |
| GNE-495 | Mouse model of retinal angiogenesis | Recapitulates the retinal vascular defects observed in inducible Map4k4 knockout mice[9]. |
The MAP4K4 Signaling Nexus
MAP4K4 acts as a central hub in several signaling pathways, integrating diverse upstream signals to regulate a wide array of downstream cellular functions. Understanding this intricate network is crucial for interpreting the effects of MAP4K4 inhibition.
Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, this section provides detailed protocols for key assays used in the characterization of MAP4K4 inhibitors.
Biochemical Kinase Assay (Representative Protocol)
This protocol is based on the methodology described for GNE-220 and can be adapted for other inhibitors[1][2].
Protocol Steps:
-
Enzyme Preparation: Use purified, recombinant MAP4K4 enzyme.
-
Inhibitor Preparation: Prepare a dilution series of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the MAP4K4 enzyme, the test inhibitor at various concentrations, and the kinase substrate (e.g., a specific peptide or protein) in a kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. A common method is to use a luminescence-based ATP detection reagent like Kinase-Glo®.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Endothelial Cell Sprouting (Representative Protocol)
This protocol is a general representation of the HUVEC sprouting assay mentioned in the context of GNE-220[1][2][3].
Protocol Steps:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Bead Coating: Coat Cytodex beads with HUVECs.
-
Fibrin Gel Embedding: Embed the HUVEC-coated beads in a fibrinogen solution, which is then clotted by the addition of thrombin to form a 3D fibrin gel.
-
Inhibitor Treatment: Add the test inhibitor (e.g., GNE-220) to the culture medium surrounding the fibrin gel at various concentrations.
-
Incubation: Incubate the cultures for a period sufficient to allow for endothelial cell sprouting (typically several days).
-
Imaging and Analysis: Fix and stain the sprouts (e.g., with phalloidin for F-actin and DAPI for nuclei). Capture images using microscopy and quantify sprout number and length.
In Vivo Model: Mouse Model of Retinal Angiogenesis (Representative Protocol for GNE-495)
This protocol is a generalized representation of the oxygen-induced retinopathy (OIR) model used to evaluate GNE-495[9].
Protocol Steps:
-
Hyperoxia Exposure: Place postnatal day 7 (P7) mouse pups and their nursing dam in a hyperoxic chamber (e.g., 75% oxygen) for 5 days (until P12). This induces vaso-obliteration in the central retina.
-
Return to Normoxia: At P12, return the mice to room air. The resulting relative hypoxia stimulates robust, disorganized retinal neovascularization.
-
Inhibitor Administration: Administer the test inhibitor (e.g., GNE-495) via a suitable route (e.g., intraperitoneal injection) during the normoxic phase (e.g., from P12 to P16).
-
Retinal Analysis: At P17, euthanize the mice, enucleate the eyes, and dissect the retinas.
-
Staining and Imaging: Perform whole-mount staining of the retinas with a vascular endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature.
-
Quantification: Image the stained retinas and quantify the areas of neovascularization and vaso-obliteration.
Conclusion
GNE-220 is a potent and selective inhibitor of MAP4K4 that has demonstrated utility in studying angiogenesis. When compared to other inhibitors such as DMX-5804, PF-06260933, and GNE-495, GNE-220 exhibits comparable in vitro potency. The choice of inhibitor will ultimately depend on the specific research question, the required selectivity profile, and the in vivo model being employed. This guide provides a foundational dataset to inform these critical decisions in the rapidly evolving field of MAP4K4 research. Further head-to-head comparative studies, particularly comprehensive kinome profiling, will be invaluable in further refining our understanding of the therapeutic potential of targeting this important kinase.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-220 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-220, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.
GNE-220 is a selective inhibitor of MAP4K4 with a reported IC50 of 7 nM.[1] Its target, MAP4K4, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation. The dysregulation of the MAP4K4 signaling pathway has been implicated in several diseases, making it an attractive therapeutic target. This guide offers a comprehensive overview of the methods used to validate the engagement of GNE-220 with its target and compares its activity with other known MAP4K4 inhibitors.
Comparative Analysis of MAP4K4 Inhibitors
The following table summarizes the in vitro potency of GNE-220 against its primary target, MAP4K4, and selected off-targets. For a comparative perspective, data for other known MAP4K4 inhibitors, GNE-495 and PF-06260933, are also included. It is important to note that these values are compiled from different sources and may not have been generated under identical assay conditions.
| Compound | Target | IC50 (nM) | Off-Targets | Off-Target IC50 (nM) |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6) | 9 |
| KHS1 (MAP4K5) | 1100 | |||
| DMPK | 476 | |||
| GNE-495 | MAP4K4 | 3.7 | Not specified | Not specified |
| PF-06260933 | MAP4K4 | 3.7 (kinase), 160 (cell) | Not specified | Not specified |
Validating Target Engagement: Experimental Protocols
To confirm that a compound interacts with its intended target within a cellular context, several biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments used to validate GNE-220's engagement with MAP4K4.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of the enzyme's activity and the inhibitory effect of a compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant MAP4K4 enzyme, a suitable substrate (e.g., a peptide containing the kinase's recognition motif), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add GNE-220 or other inhibitors at varying concentrations to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat the cells with GNE-220 at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
Heating: Resuspend the cells in a buffer and distribute them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for MAP4K4. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble MAP4K4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GNE-220 indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector encoding for a NanoLuc®-MAP4K4 fusion protein and a vector for a fluorescently labeled tracer that binds to MAP4K4.
-
Cell Plating: Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Compound Addition: Add GNE-220 at various concentrations to the cells.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Add the NanoBRET® substrate and measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The binding of GNE-220 to MAP4K4 will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the GNE-220 concentration to determine the IC50 value for target engagement.
HUVEC Sprouting Assay
This cell-based assay assesses the effect of a compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a process in which MAP4K4 is involved.
Protocol:
-
Spheroid Formation: Culture HUVECs to form spheroids by hanging drop method or in non-adherent round-bottom plates.
-
Embedding in Matrix: Embed the HUVEC spheroids in a collagen or fibrin gel matrix in a multi-well plate.
-
Treatment: Add media containing GNE-220 at different concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours to allow for sprout formation.
-
Imaging: Capture images of the spheroids and their sprouts using a microscope.
-
Quantification: Quantify the extent of sprouting by measuring parameters such as the number of sprouts, cumulative sprout length, and sprout area using image analysis software.
-
Data Analysis: Compare the sprouting in GNE-220-treated wells to the controls to determine the inhibitory effect on angiogenesis.
Visualizing the Molecular Context
To better understand the mechanism of action of GNE-220, it is essential to visualize the signaling pathway in which its target, MAP4K4, operates, as well as the workflow of the key experimental assays.
MAP4K4 Signaling Pathway
MAP4K4 is a member of the Ste20 family of kinases and is involved in multiple signaling cascades that regulate a variety of cellular functions. Upstream signals such as TNF-α can activate MAP4K4.[2] Once activated, MAP4K4 can phosphorylate and activate downstream kinases, including MEKK1, which in turn activates the JNK and p38 MAPK pathways.[3] These pathways ultimately lead to the activation of transcription factors that regulate gene expression involved in processes like inflammation, apoptosis, and cell migration.
References
GNE-220: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor GNE-220 with other selective MAP4K4 inhibitors, PF-06260933 and DMX-5804. The information presented herein is intended to assist researchers in evaluating the selectivity and potential applications of these compounds in drug discovery and development.
Introduction to GNE-220
GNE-220 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Ste20 family of serine/threonine kinases. MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and proliferation, making it an attractive target for therapeutic intervention in oncology and other diseases. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity and limit its therapeutic window. This guide provides a comparative analysis of the selectivity profile of GNE-220 against other known MAP4K4 inhibitors.
Selectivity Profile Comparison
The following table summarizes the in vitro potency and selectivity of GNE-220, PF-06260933, and DMX-5804 against MAP4K4 and a panel of other kinases. The data is presented as IC50 (the half maximal inhibitory concentration) or pIC50 (-log(IC50)). Lower IC50 and higher pIC50 values indicate greater potency.
| Kinase Target | GNE-220 (IC50) | PF-06260933 (IC50) | DMX-5804 (IC50/pIC50) |
| MAP4K4 | 7 nM [1][2] | 3.7 nM [3][4][5] | 3 nM (pIC50: 8.55) [6][7][8] |
| MINK1 (MAP4K6) | 9 nM[1][2] | 8 nM[9] | pIC50: 8.18[6][7][8] |
| KHS1 (MAP4K5) | 1.1 µM[1][2] | - | pIC50: 6.36[7][8] |
| TNIK (MAP4K7) | - | 15 nM[9] | pIC50: 7.96[6][7][8] |
| DMPK | 476 nM[1][2] | - | - |
| GCK (MAP4K2) | - | - | pIC50: 6.50[7][8] |
| GLK (MAP4K3) | - | - | pIC50: 4.95[7][8] |
| MLK1 (MAP3K9) | - | - | pIC50: 7.19[7][8] |
| MLK3 (MAP3K11) | - | - | pIC50: 6.99[7][8] |
| ABL1 | - | - | pIC50: 5.80[7][8] |
| Aurora B | - | - | pIC50: 5.49[7][8] |
| FLT3 | - | - | pIC50: 5.31[7][8] |
| GSK3β | - | - | pIC50: 4.66[7][8] |
| NUAK | - | - | pIC50: 6.88[7][8] |
| VEGFR | - | - | pIC50: 5.72[7][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 6. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. caymanchem.com [caymanchem.com]
GNE-220: A Comparative Analysis of a Novel MAP4K4 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor GNE-220, focusing on its efficacy relative to other kinase inhibitors. GNE-220 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including cancer cell proliferation, invasion, and migration. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Efficacy and Selectivity Profile of GNE-220
GNE-220 has demonstrated potent inhibition of MAP4K4. Its selectivity has been characterized against a panel of other kinases, revealing a focused inhibitory profile.
Table 1: Biochemical Potency of GNE-220 Against Various Kinases
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 [1] |
| MINK (MAP4K6) | 9[1] |
| DMPK | 476[1] |
| KHS1 (MAP4K5) | 1100[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data from in vitro biochemical assays.
Comparative Efficacy with Other Kinase Inhibitors
Direct comparative studies of GNE-220 against a broad panel of kinase inhibitors in the same cancer cell lines are not extensively available in the public domain. To provide a framework for comparison, this guide presents data on other well-characterized kinase inhibitors targeting different pathways, such as Lapatinib (EGFR/HER2 inhibitor) and PLX4720 (B-Raf inhibitor). While not a direct comparison, this allows for an understanding of the relative potency and target classes.
Table 2: Comparative IC50 Values of Selected Kinase Inhibitors Across Different Cancer Cell Lines
| Inhibitor | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |
| GNE-220 | MAP4K4 | HUVEC (endothelial) | Not Reported |
| Lapatinib | EGFR, HER2 | SK-BR-3 (Breast Cancer) | 0.018 |
| PLX4720 | B-Raf (V600E) | A375 (Melanoma) | 0.032 |
Note: The data presented for Lapatinib and PLX4720 are from publicly available studies and are provided for comparative context. The absence of publicly available IC50 data for GNE-220 in specific cancer cell lines highlights a current data gap.
In Vivo Efficacy
Preclinical in vivo data for GNE-220 is limited in publicly accessible literature. However, a structurally related and potent MAP4K4 inhibitor, GNE-495, has shown in vivo efficacy in a retinal angiogenesis model, suggesting the therapeutic potential of targeting MAP4K4 in vivo.[2][3][4] It is plausible that GNE-220 would exhibit similar effects in relevant cancer xenograft models.
Signaling Pathways
GNE-220 exerts its effects by inhibiting MAP4K4, a key regulator of multiple downstream signaling pathways involved in cancer progression.
Caption: MAP4K4 signaling pathways and the inhibitory action of GNE-220.
Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.
Caption: A typical workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant MAP4K4 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP are prepared in a kinase assay buffer. GNE-220 is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and varying concentrations of GNE-220 are combined in a multi-well plate and pre-incubated.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 37°C for a specified period to allow for phosphorylation.
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used method.
-
Data Analysis: The signal (e.g., luminescence) is measured using a plate reader. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Tumor Xenograft Study (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.[5][6]
Caption: Workflow for an in vivo cancer xenograft study.
Methodology:
-
Cell Culture and Implantation: Human cancer cell lines relevant to the therapeutic indication are cultured in vitro. A specified number of cells are then implanted, either subcutaneously or orthotopically, into immunocompromised mice (e.g., nude or NOD/SCID mice).[7][8][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: GNE-220 is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, and Western blotting, to assess target engagement and downstream effects.
Conclusion
GNE-220 is a potent and selective inhibitor of MAP4K4, a kinase with a significant role in cancer progression. While direct comparative efficacy data against a wide range of other kinase inhibitors is still emerging, its focused selectivity profile and the established role of its target suggest therapeutic potential. The provided protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret further preclinical studies. Future research should focus on head-to-head comparisons of GNE-220 with other kinase inhibitors in relevant cancer models to fully elucidate its therapeutic promise.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 7. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.8. Orthotopic Xenograft Model [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
GNE 220 vs DMPK inhibitors
An Objective Comparison of GNE-220 and DMPK Inhibitors for Researchers
Introduction
Dystrophia Myotonica Protein Kinase (DMPK) is a serine/threonine kinase implicated in a variety of cellular processes. Its role in Myotonic Dystrophy Type 1 (DM1), a multisystemic disorder, has made it a significant target for therapeutic development. DM1 is caused by a CTG trinucleotide repeat expansion in the 3'-untranslated region of the DMPK gene, leading to a toxic gain-of-function of the mutant RNA. This guide provides a comparative analysis of GNE-220, a known kinase inhibitor with activity against DMPK, and other compounds developed specifically as DMPK inhibitors, aimed at researchers and drug development professionals.
GNE-220: A Multi-Kinase Inhibitor
GNE-220 is a potent small molecule inhibitor primarily targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). While highly selective for MAP4K4, it exhibits inhibitory activity against a few other kinases, including DMPK. Its primary utility in research has been to probe the function of the MAP4K4 signaling pathway.
DMPK Inhibitors: Diverse Therapeutic Strategies
In contrast to the broad-spectrum activity of molecules like GNE-220, DMPK inhibitors are being developed with a primary focus on treating DM1. These agents employ various mechanisms to counteract the pathogenic effects of the mutant DMPK gene and its RNA transcript. The main strategies include:
-
Antisense Oligonucleotides (ASOs): These synthetic nucleic acid strands are designed to bind specifically to the mutant DMPK RNA, promoting its degradation and preventing the sequestration of essential cellular proteins.[1]
-
Small Molecules: These compounds can interfere with the toxic RNA's structure or downregulate the expression of the DMPK gene.[2]
-
RNA Interference (RNAi): This approach uses small interfering RNAs (siRNAs) to specifically target and degrade the mutant DMPK mRNA.[1]
Quantitative Performance Comparison
The following table summarizes the in vitro potency of GNE-220 against its primary target and DMPK, providing context for its off-target activity.
| Compound | Primary Target | IC50 (Primary Target) | DMPK IC50 | Other Notable Targets (IC50) | Reference |
| GNE-220 | MAP4K4 | 7 nM | 476 nM | MINK (9 nM), KHS1 (1.1 µM) | [3][4] |
Note: IC50 values for specific, dedicated DMPK inhibitors are often not presented in the same direct kinase inhibition format, as many target the RNA transcript rather than the kinase's active site. Their efficacy is typically measured by the reduction of toxic RNA or correction of downstream splicing events.
Signaling Pathways and Experimental Design
Understanding the cellular context of DMPK and the methods used to evaluate inhibitors is crucial for experimental design.
DMPK Signaling Pathways
DMPK expression and activity are regulated by several signaling pathways. During myogenesis, its expression is influenced by the PI 3-kinase, NF-κB, and p38 MAPK pathways.[5][6][7] Additionally, a p53-p73-DMPK axis has been identified as a novel pathway involved in DNA damage-induced cell death.[8]
References
- 1. What are DMPK gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule kinase inhibitors alleviate different molecular features of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis [pubmed.ncbi.nlm.nih.gov]
- 8. DMPK is a New Candidate Mediator of Tumor Suppressor p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220: A Comparative Analysis of a Potent MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of GNE-220, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Through a comparative analysis with other known MAP4K4 inhibitors, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to evaluate its potential in preclinical and clinical research.
Comparative Efficacy of MAP4K4 Inhibitors
GNE-220 demonstrates high potency in the inhibition of MAP4K4. The following table summarizes the available quantitative data on GNE-220 and compares it with other notable MAP4K4 inhibitors. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
| Compound | Target | IC50 (nM) | Other Notable Inhibited Kinases (IC50) |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM)[1][2] |
| GNE-495 | MAP4K4 | 3.7 | Not specified |
| PF-06260933 | MAP4K4 | 3.7 (kinase), 160 (cell) | Not specified |
| DMX-5804 | MAP4K4 | 3 | MINK1/MAP4K6 (pIC50 8.18), TNIK/MAP4K7 (pIC50 7.96)[3] |
| MAP4K4-IN-3 | MAP4K4 | 14.9 (kinase), 470 (cell) | Not specified |
Experimental Protocols
To ensure the reproducibility and cross-validation of the experimental findings, detailed methodologies for key assays are provided below.
Kinase Activity Assay (Kinase-Glo®)
The inhibitory activity of compounds against MAP4K4 and other kinases is commonly determined using a luminescent kinase assay, such as the Kinase-Glo® platform.[4][5] This assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
Protocol:
-
A purified recombinant kinase, such as His-tagged MAP4K4, is incubated with the test compound (e.g., GNE-220) at varying concentrations.
-
A kinase reaction is initiated by adding a substrate (e.g., a specific peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The Kinase-Glo® Reagent is added to the reaction. This reagent contains luciferase and its substrate, which utilize the remaining ATP to produce a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Endothelial Cell Sprouting Assay (HUVEC)
The effect of MAP4K4 inhibitors on angiogenesis can be assessed using the Human Umbilical Vein Endothelial Cell (HUVEC) sprouting assay.[6][7][8][9][10] This assay mimics the formation of new blood vessels.
Protocol:
-
HUVECs are cultured to form spheroids, typically by using the hanging drop method.
-
These spheroids are then embedded in a three-dimensional matrix, such as collagen or fibrin.
-
The matrix is supplemented with growth media containing the test compound (e.g., GNE-220) at various concentrations.
-
The spheroids are incubated for a period to allow for the formation of capillary-like sprouts.
-
The extent of sprouting is quantified by measuring parameters such as the number and length of the sprouts. This can be done through imaging and analysis software.
-
The effect of the inhibitor is determined by comparing the sprouting in treated versus untreated control groups.
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 8. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]
- 9. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 10. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]
GNE-220: A Comparative Guide to Its Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor GNE-220 and its specificity, with a focus on its primary target, Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The information is intended to aid researchers in evaluating its suitability for their studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Performance Comparison: GNE-220 vs. Alternative Inhibitors
GNE-220 is a potent inhibitor of MAP4K4, a serine/threonine kinase involved in various cellular processes, including cell migration, inflammation, and cancer progression. To provide a comprehensive overview of its performance, we compare its inhibitory activity with another known MAP4K4 inhibitor, PF-06260933.
Inhibitor Specificity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for GNE-220 and PF-06260933 against their primary target, MAP4K4, and other kinases. Lower IC50 values indicate higher potency.
| Target Kinase | GNE-220 IC50 (nM) | PF-06260933 IC50 (nM) |
| MAP4K4 | 7 [1] | 3.7 [2][3] |
| MINK1 (MAP4K6) | 1100[1][4] | 8[5] |
| KHS1 (MAP4K5) | 9[1][4] | Not Available |
| DMPK | 476[1][4] | Not Available |
| TNIK | Not Available | 15[5] |
Note: "Not Available" indicates that data was not found in the searched resources.
Based on the available data, both GNE-220 and PF-06260933 are highly potent inhibitors of MAP4K4. PF-06260933 demonstrates slightly higher potency for MAP4K4 and also potently inhibits MINK1 and TNIK. GNE-220 shows high potency against MAP4K4 and KHS1 (MAP4K5). One study reported that PF-06260933 is selective for MAP4K4 over a panel of 41 other kinases when tested at a concentration of 1 µM[5]. However, the detailed data from this screen is not publicly available. A comprehensive head-to-head kinome scan of both inhibitors against a broad panel of kinases would be necessary for a complete and definitive comparison of their specificity profiles.
Signaling Pathway
MAP4K4 is a member of the Ste20 family of kinases and is involved in multiple signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK) pathways. The following diagram illustrates a simplified representation of the MAP4K4 signaling pathway.
Caption: Simplified MAP4K4 signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to characterize kinase inhibitors like GNE-220.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., MAP4K4)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., GNE-220) at various concentrations
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Add the kinase and the inhibitor dilutions to the wells of a microplate and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stopping reagent (e.g., a solution containing EDTA).
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.
Objective: To determine the cellular potency (e.g., cellular IC50) of an inhibitor.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with high MAP4K4 expression)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Stimulant (if required to activate the kinase, e.g., a growth factor or cytokine)
-
Lysis buffer
-
Antibodies: one specific for the phosphorylated form of a known downstream substrate of the target kinase, and one for the total amount of that substrate.
-
Detection reagents (e.g., secondary antibodies conjugated to a reporter enzyme for Western blotting or ELISA)
-
Plate reader or Western blot imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period.
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
Wash the cells and then lyse them to release cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase's downstream substrate using an appropriate method, such as:
-
Western Blotting: Separate proteins by size, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a plate pre-coated with a capture antibody for the substrate and detect the phosphorylated form with a specific antibody.
-
-
Quantify the levels of the phosphorylated substrate relative to the total substrate.
-
Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50.
Caption: Workflow for a cellular kinase inhibition assay.
Kinome-Wide Specificity Profiling (e.g., KINOMEscan™)
This high-throughput assay assesses the binding of a test compound against a large panel of kinases to determine its selectivity.
Objective: To profile the binding affinity of an inhibitor across the human kinome.
Methodology Overview: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound. The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. This data can be used to generate a comprehensive selectivity profile of the inhibitor.
Disclaimer: The experimental protocols provided are generalized outlines. Specific details may vary depending on the kinase, cell line, and reagents used. Researchers should refer to the original publications and manufacturer's instructions for detailed protocols.
References
GNE-220: A Comparative Benchmarking Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of GNE-220, a potent MAP4K4 inhibitor, against other established compounds. The following sections detail its performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a critical regulator of the MAPK/ERK signaling pathway, playing a significant role in various cellular processes, including cell motility and proliferation. GNE-220 has emerged as a highly selective and potent inhibitor of MAP4K4, demonstrating an IC50 of 7 nM.[1] Its efficacy has been noted in altering the morphology of human umbilical vein endothelial cells (HUVEC) and reducing retraction fibers, highlighting its potential in therapeutic applications. This guide serves to benchmark GNE-220 against other known MAP4K4 inhibitors to aid in the evaluation of its research applications.
Quantitative Comparison of MAP4K4 Inhibitors
The inhibitory activity of GNE-220 against MAP4K4 and other related kinases has been quantified and compared with other established compounds in the field. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds, providing a clear view of their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50) |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), KHS1 (MAP4K5) (1.1 µM), DMPK (476 nM)[1] |
| PF-06260933 | MAP4K4 | 3.7 | - |
| GNE-495 | MAP4K4 | - | MINK1 (5.2 nM), TNIK (4.8 nM)[2] |
| DMX-5804 | MAP4K4 | 3 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of GNE-220 and comparable compounds are provided below. These protocols are foundational for reproducing and building upon the existing research.
In Vitro Kinase Assay
This assay is crucial for determining the inhibitory activity of compounds against a specific kinase.
Objective: To measure the IC50 value of a test compound (e.g., GNE-220) against MAP4K4.
Materials:
-
Recombinant MAP4K4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
Test compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the MAP4K4 enzyme to the wells of a 384-well plate containing kinase buffer.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 15 minutes at room temperature) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate at their respective Km concentrations.
-
Allow the reaction to proceed for a set time (e.g., 2 hours at room temperature).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the ADP generated and thus, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.[3]
HUVEC Sprouting Assay
This assay assesses the effect of a compound on the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Objective: To evaluate the effect of GNE-220 on HUVEC sprout morphology.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
Test compound (e.g., GNE-220)
-
96-well plate
-
Fluorescence microscope
Procedure:
-
Culture HUVECs to near confluency in EGM-2 medium.
-
Generate HUVEC spheroids by seeding cells in hanging drops or non-adherent round-bottom plates.
-
Embed the spheroids in a fibrin gel matrix within a 96-well plate. The gel is formed by mixing fibrinogen solution with thrombin.
-
Add EGM-2 medium containing different concentrations of the test compound (e.g., GNE-220) or vehicle control to the wells.
-
Incubate the plate for 24 hours to allow for sprout formation.
-
Fix and stain the cells (e.g., with a fluorescent dye like Calcein AM).
-
Capture images of the spheroids and their sprouts using a fluorescence microscope.
-
Quantify the extent of sprouting by measuring parameters such as the number of sprouts, cumulative sprout length, and branching points.
Scratch Wound Healing Assay
This method is used to study cell migration in vitro, which is fundamental to processes like wound healing and cancer metastasis.
Objective: To assess the effect of GNE-220 on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well or 12-well plates
-
Pipette tip (e.g., p200)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., GNE-220)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh EGM-2 containing the test compound at various concentrations or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure or migration rate to quantify the effect of the compound on cell migration.[4][5][6]
Visualizing Pathways and Workflows
Diagrams of the MAP4K4 signaling pathway and the experimental workflows provide a clear visual representation of the scientific concepts and procedures discussed.
Caption: MAP4K4 Signaling Pathway Inhibition by GNE-220.
Caption: Workflow for In Vitro Kinase Assay.
Caption: HUVEC Sprouting Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Scratch Wound Healing Assay [bio-protocol.org]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
Safety Operating Guide
Personal protective equipment for handling GNE 220
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GNE 220, a potent and selective MAP4K4 inhibitor. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting. As a research chemical, this compound's toxicological properties have not been fully elucidated; therefore, cautious handling is paramount.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Full-length, buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume hood or ventilated enclosure | Recommended when handling the solid form to avoid inhalation of powder. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions : Store this compound in a tightly sealed container at 4°C, away from moisture.[1]
-
Inventory : Maintain an accurate inventory of the compound, including the amount and date received.
Preparation of Solutions
Working with this compound, particularly in its powdered form, requires careful attention to prevent aerosolization and contamination.
-
Preparation Area : All handling of solid this compound should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Weighing : Use a dedicated, calibrated balance within the ventilated enclosure. Handle the powder carefully to avoid creating dust.
-
Solubilization : Prepare solutions on the day of use whenever possible.[2] If stock solutions are necessary, dissolve this compound in a suitable solvent like DMSO. For in vivo studies, specific formulations may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Aliquoting and Storage : For stock solutions, it is recommended to store them in small aliquots in tightly sealed vials at -20°C to avoid repeated freeze-thaw cycles.[2]
The following table outlines the solubility of this compound in various solvent systems.[1]
| Solvent System | Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.14 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.14 mg/mL |
| 10% DMSO, 90% corn oil | ≥ 1.14 mg/mL |
Experimental Workflow: Cell-Based Assay
This compound is utilized in various cell-based assays to study its effect on cellular processes. The following diagram illustrates a general workflow for a cell-based experiment involving this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used. Follow your institution's chemical waste disposal guidelines. |
In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This guide is intended to supplement, not replace, your institution's established safety protocols. Always consult your organization's safety officer for specific guidance and requirements.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
